Akt Inhibitor IV
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H27N4S+ |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline |
InChI |
InChI=1S/C31H27N4S/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24/h4-22H,3H2,1-2H3/q+1 |
InChI Key |
OTHITMYLBRCVIT-UHFFFAOYSA-N |
SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6 |
Isomeric SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6 |
Canonical SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6 |
Synonyms |
5233705 compound Akt inhibitor IV AKTIV compound |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Akt Inhibitor IV vs. ATP-Competitive Inhibitors
The following technical guide provides an in-depth mechanistic analysis of Akt Inhibitor IV versus ATP-competitive inhibitors. It is structured to serve as a reference for researchers designing kinase inhibition assays and interpreting complex phosphorylation signatures.
Mechanism of Action, Experimental Validation, and Signal Transduction Analysis
Executive Summary
In the development of PI3K/Akt pathway modulators, distinguishing between inhibitor classes is critical for interpreting pharmacodynamic biomarkers. While ATP-competitive inhibitors (Type I) are potent suppressors of kinase activity, they paradoxically induce hyperphosphorylation of Akt at T308 and S473. In contrast, This compound (a benzimidazole derivative) functions through a distinct mechanism—often characterized as upstream or allosteric inhibition—that results in the net dephosphorylation of Akt.
This guide delineates the molecular causality behind these opposing phosphorylation signatures and provides validated protocols for distinguishing them in the laboratory.
Part 1: Mechanistic Analysis
ATP-Competitive Inhibitors (Type I)
Representatives: Ipatasertib (GDC-0068), Capivasertib (AZD5363), A-443654.
-
Binding Mechanism: These small molecules bind directly to the orthosteric ATP-binding pocket of the Akt kinase domain. They function as competitive antagonists of ATP, preventing the phosphotransfer reaction to downstream substrates (e.g., GSK3
, PRAS40). -
The "Hyperphosphorylation" Paradox:
-
Conformational Locking: Upon binding, these inhibitors lock Akt in a stable, active-like conformation ("PH-out"). In this conformation, the regulatory phosphorylation sites (Thr308 and Ser473) are exposed to upstream kinases (PDK1 and mTORC2) but are sterically shielded from phosphatases (PP2A and PHLPP).
-
Feedback Loop Relief: Inhibition of downstream mTORC1 signaling relieves the negative feedback loop on IRS-1, leading to sustained PI3K activation and continued phosphorylation of the inhibitor-bound Akt.
-
Net Result: A dramatic increase in pAkt (T308/S473) levels, despite the complete blockade of downstream substrate phosphorylation.
-
This compound
Identity: 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide (CAS 681281-88-9).
-
Binding Mechanism: Unlike Type I inhibitors, this compound does not compete directly with ATP at the Akt active site to lock the enzyme in a phosphorylated state. Its mechanism is multi-modal:
-
Upstream/Allosteric Inhibition: It targets the ATP binding site of a kinase upstream of Akt (potentially PDK1 or an essential activation prime) or binds to an allosteric site on Akt that prevents the conformational change required for activation.
-
Mitochondrial Bioenergetics: Recent structural activity relationship (SAR) studies indicate that this compound accumulates in mitochondria, disrupting bioenergetics and ROS production, which indirectly suppresses the phosphorylation machinery required for Akt activation.
-
-
The "Hypophosphorylation" Signature:
-
By preventing the initial activation step or disrupting the upstream kinase cascade, this compound leads to a dose-dependent reduction in pAkt (T308/S473).
-
Net Result: Simultaneous loss of both Akt phosphorylation and downstream substrate activity.[1]
-
Part 2: Comparative Data & Visualization
Mechanistic Divergence
The following diagram illustrates the opposing effects of these inhibitors on the Akt signaling node.
Figure 1: Mechanistic divergence between this compound (blocking activation) and ATP-competitive inhibitors (locking the phosphorylated state).
Comparison Table: Biomarker Signatures
| Feature | ATP-Competitive Inhibitors (Type I) | This compound (Benzimidazole) |
| Primary Target | Akt Kinase Domain (ATP Pocket) | Upstream Kinase / Allosteric Site |
| pAkt (T308) | Increase (Hyperphosphorylation) | Decrease (Inhibition) |
| pAkt (S473) | Increase (Hyperphosphorylation) | Decrease (Inhibition) |
| pGSK3 | Decrease (Inhibited) | Decrease (Inhibited) |
| FoxO1 Nuclear Export | Blocked | Blocked |
| Mechanism of Action | Stabilizes "PH-out" (active) conformation; protects from phosphatases. | Prevents activation loop phosphorylation; potential mitochondrial toxicity. |
| Key Reference | Nitulescu et al. (2016) [1] | Kau et al. (2003) [2], Meinig et al. (2015) [3] |
Part 3: Experimental Protocols
Protocol 1: Distinguishing Inhibitor Class via Western Blot
This protocol is the "Gold Standard" for classifying an unknown Akt inhibitor.
Objective: Determine if the inhibitor is ATP-competitive or Allosteric/Upstream based on the phosphorylation status of T308/S473.
Reagents:
-
Cell Line: PTEN-null lines (e.g., LNCaP, U87MG) or Insulin-stimulated HEK293.
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF) is mandatory to preserve the hyperphosphorylated state.
Workflow:
-
Seeding: Plate cells at 70% confluence in 6-well plates.
-
Starvation: Serum-starve cells for 12–16 hours (if using insulin stimulation).
-
Treatment:
-
Condition A: DMSO Control.
-
Condition B: this compound (1 µM - 5 µM).
-
Condition C: ATP-Competitive Control (e.g., MK-2206 is Allosteric, use GDC-0068 or AZD5363 at 1 µM for ATP-competitive comparison).
-
Duration: Treat for 1 to 4 hours . (Note: Hyperphosphorylation is rapid).
-
-
Stimulation (Optional): If not using PTEN-null cells, stimulate with Insulin (100 nM) for 15 minutes post-inhibitor incubation.
-
Lysis & Blotting: Lyse cells on ice. Immunoblot for:
Interpretation Logic:
-
If pAkt >> DMSO & pSubstrate << DMSO: The inhibitor is ATP-Competitive .
-
If pAkt << DMSO & pSubstrate << DMSO: The inhibitor is This compound (or Allosteric).
Protocol 2: In Vitro Kinase Assay (Direct Competition)
To confirm if this compound competes with ATP, use a FRET-based or radiometric assay.
-
Setup: Use recombinant active Akt1.
-
Substrate: GSK3-peptide.
-
ATP Titration: Run the assay at
ATP and ATP. -
Analysis:
-
ATP-Competitive: IC50 shifts significantly (increases) as ATP concentration increases.
-
This compound: IC50 remains largely unchanged (non-competitive) or shows mixed kinetics, confirming it does not bind the orthosteric site in the same manner.
-
Part 4: Logical Workflow for Researchers
Use the following decision tree to validate your inhibitor's mechanism.
Figure 2: Decision tree for classifying Akt inhibitors based on phosphorylation status and secondary characteristics.
References
-
Nitulescu, G. M., et al. (2016). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use. International Journal of Oncology, 48(3), 869-885. Link
-
Kau, T. R., et al. (2003).[2] A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells. Cancer Cell, 4(6), 463-476. Link
-
Meinig, J. M., & Peterson, B. R. (2015). Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics. ACS Chemical Biology, 10(2), 570-576. Link
-
Merck Millipore. (n.d.). This compound - CAS 681281-88-9 Data Sheet.[3] Link
-
Tocris Bioscience. (n.d.). This compound Biological Activity.[2][4][5][6][7][8][9][10][11] Link
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. This compound [sigmaaldrich.com]
- 3. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Akt Inhibitor MK2206 Synergizes, but Perifosine Antagonizes, the BRAFV600E Inhibitor PLX4032 and the MEK1/2 Inhibitor AZD6244 in the Inhibition of Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The role of Akt signaling in oxidative stress mediates NF-κB activation in mild transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Akt Inhibitor IV (CAS 681281-88-9)
Executive Summary
Akt Inhibitor IV (CAS 681281-88-9) is a cell-permeable benzimidazole compound originally identified as a potent inhibitor of the PI3K/Akt signaling cascade. Unlike lipid-competitive inhibitors that target the Pleckstrin Homology (PH) domain, this compound functions downstream of Phosphoinositide 3-kinase (PI3K) and upstream of Akt, targeting the ATP-binding site of an upstream kinase (putatively PDK1 or similar).
Critical Technical Insight: While widely used to block Akt phosphorylation at Ser473 and Thr308, recent advanced characterizations indicate that this cationic molecule accumulates massively in mitochondria, disrupting bioenergetics and inducing Reactive Oxygen Species (ROS). Researchers must distinguish between its specific kinase inhibition and cytotoxicity arising from mitochondrial depolarization.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
This compound is a benzothiazole-substituted benzimidazolium salt.[1][2][3] Its cationic nature drives both its solubility profile and its subcellular localization.
Table 1: Physicochemical Specifications
| Property | Specification |
| Common Name | This compound |
| CAS Number | 681281-88-9 |
| IUPAC Name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide |
| Molecular Formula | C₃₁H₂₇N₄S[3][4][5][6][7] · I |
| Molecular Weight | 614.54 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | DMSO (up to 30 mg/mL); Ethanol (up to 30 mg/mL); Poorly soluble in water |
| Cell Permeability | High (Cationic lipophilic character) |
| Hygroscopicity | Hygroscopic; protect from moisture |
Part 2: Mechanistic Profile
Canonical Mode of Action
In the canonical model, this compound blocks the activation of Akt (Protein Kinase B) without directly inhibiting PI3K activity. It effectively reduces phosphorylation at two critical regulatory sites:
-
Thr308: Phosphorylated by PDK1 (Phosphoinositide-dependent kinase-1).
-
Ser473: Phosphorylated by mTORC2 (mammalian Target of Rapamycin Complex 2).
Inhibition leads to the nuclear retention of FOXO transcription factors (e.g., FOXO1a), thereby arresting cell proliferation and inducing apoptosis in tumor cell lines (IC₅₀ ~625 nM for FOXO1a nuclear export).
Advanced Mechanistic Insight: Mitochondrial Accumulation
Due to its delocalized positive charge, this compound acts as a lipophilic cation. It accumulates in the negatively charged mitochondrial matrix (potential-dependent uptake). At concentrations >1 µM, this accumulation can trigger:
-
Mitochondrial swelling and membrane depolarization.
-
Uncoupling of oxidative phosphorylation.
-
ROS generation, which independently suppresses Akt signaling via oxidative stress pathways.
Visualization: PI3K/Akt Signaling & Inhibition Nodes
Part 3: Experimental Application Protocols
Protocol 1: Reconstitution and Storage
Objective: Create a stable 10 mM stock solution.
-
Calculation: To prepare 1 mL of 10 mM stock, weigh 6.15 mg of this compound.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water-based buffers for initial reconstitution as the compound is hydrophobic.
-
Dissolution: Add 1 mL DMSO. Vortex vigorously. If particulates persist, warm to 37°C for 5 minutes or sonicate briefly.
-
Aliquot & Storage:
-
Dispense into light-protective amber tubes (20–50 µL aliquots) to avoid freeze-thaw cycles.
-
Store at -20°C . Stable for 6 months.
-
Note: The compound is light-sensitive; keep covered.[6]
-
Protocol 2: Cellular Inhibition Assay (Western Blot Validation)
Objective: Validate inhibition of Akt phosphorylation (Ser473) in HeLa or Jurkat cells.
Reagents:
-
Cell Culture Media (e.g., DMEM + 10% FBS).
-
This compound Stock (10 mM).[6]
-
Lysis Buffer (RIPA + Phosphatase Inhibitors).
-
Primary Antibodies: Anti-pAkt (Ser473), Anti-Total Akt, Anti-GAPDH.
Workflow:
-
Seeding: Seed cells at
cells/well in a 6-well plate. Incubate 24h to reach 70% confluency. -
Starvation (Optional but Recommended): Replace media with serum-free media for 4–16 hours to reduce basal Akt activity.
-
Treatment:
-
Control: DMSO vehicle (0.1%).
-
Experimental: Treat with this compound at 0.5 µM, 1.0 µM, and 5.0 µM .
-
Duration: Incubate for 1 to 4 hours at 37°C.
-
-
Stimulation: Stimulate cells with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes to robustly activate Akt.
-
Lysis & Blotting: Harvest lysates immediately on ice. Perform SDS-PAGE and immunoblot.
Expected Results:
-
0.5 – 1.0 µM: Significant reduction in p-Akt (Ser473) and p-Akt (Thr308) bands compared to stimulated control.
-
> 5.0 µM: Complete ablation of phosphorylation; potential signs of cytotoxicity (cell detachment) if incubated >12 hours.
Visualization: Western Blot Validation Workflow
Part 4: Comparative Analysis
| Inhibitor | Target Specificity | Mechanism | Key Advantage | Key Limitation |
| This compound | Upstream Kinase / Mitochondria | ATP-competitive (upstream); Mitochondrial uncoupling | Potent broad-spectrum inhibition | High mitochondrial toxicity; off-target ROS effects |
| MK-2206 | Akt 1/2/3 (Allosteric) | Allosteric (PH domain conformational change) | Highly specific; clinical trial data available | Reversible; requires high occupancy |
| Perifosine | Akt (PH Domain) | Lipid-competitive | Orally bioavailable | Moderate potency; GI toxicity |
| Wortmannin | PI3K | Irreversible covalent binding | Historical gold standard | Unstable in media; broad PI3K/DNA-PK inhibition |
References
-
Kau, T. R., et al. (2003).[2][6] "A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells."[2] Cancer Cell, 4(6), 463-476.[2]
-
Meinig, J. M., & Peterson, B. R. (2015).[2] "Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics."[8][2] ACS Chemical Biology, 10(2), 570-576.[2]
-
Cayman Chemical. "this compound Product Information."
-
Merck Millipore (Calbiochem). "this compound - CAS 681281-88-9 Data Sheet."
Sources
- 1. This compound | CAS 681281-88-9 | Cayman Chemical | Biomol.de [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-(2-Benzothiazolyl)-3-ethyl-2- 2-(methylphenylamino)ethenyl -1-phenyl-1H-benzimidazolium iodide = 98 HPLC 681281-88-9 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 681281-88-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. This compound - CAS 681281-88-9 - Calbiochem | 124011 [merckmillipore.com]
- 7. CAS 681281-88-9 | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Deep Dive: Benzimidazole Akt Inhibitor IV
Mechanism, Specificity, and the Mitochondrial Paradox[1][2]
Executive Summary
Akt Inhibitor IV (CAS 681281-88-9) is a cell-permeable benzimidazole compound widely cited as an inhibitor of Protein Kinase B (Akt/PKB).[1][2] Unlike ATP-competitive inhibitors (e.g., Ipatasertib) or allosteric inhibitors (e.g., MK-2206), this compound presents a unique and often misunderstood pharmacological profile.
While it functionally blocks downstream Akt signaling (e.g., FOXO1a nuclear export, cell proliferation), it paradoxically induces hyperphosphorylation of Akt at regulatory sites (Thr308/Ser473) in many cell lines. Recent high-resolution interrogation suggests its primary mechanism is not direct kinase domain binding, but rather mitochondrial accumulation leading to bioenergetic disruption and reactive oxygen species (ROS) generation. This guide details the specificity profile, mechanistic nuances, and validated protocols for using this compound correctly in drug development workflows.
Chemical & Mechanistic Profile
Compound Identity:
The Mechanism of Action: The "Hyperphosphorylation Paradox"
Researchers often encounter a contradiction when using this compound:
-
Functional Inhibition: The compound effectively blocks Akt-dependent processes, such as the nuclear export of the transcription factor FOXO1a (
nM) and cell proliferation ( M).[7][9][10] -
Biochemical Activation: In Western blot analyses, treatment often results in a robust increase in p-Akt (Thr308 and Ser473), mimicking the effect of an activator rather than an inhibitor.
Current Mechanistic Consensus: Unlike Class I (ATP-competitive) or Class II (Allosteric) inhibitors, this compound acts as a cationic mitochondrial toxicant .
-
Mitochondrial Accumulation: The benzimidazole core drives accumulation in the mitochondrial matrix via the mitochondrial membrane potential (
). -
ROS Generation: High intramitochondrial concentrations disrupt the electron transport chain, leading to ROS production.
-
Indirect Akt Effects: ROS inhibits phosphatases (e.g., PP2A, PHLPP) that normally dephosphorylate Akt, leading to the observed hyperphosphorylation. However, the simultaneous metabolic stress prevents effective downstream signaling to targets like mTORC1/S6K.
Caption: Mechanistic pathway of this compound.[3][4][1][5][9][10] Unlike direct kinase inhibitors, it leverages mitochondrial toxicity to induce ROS, which inhibits phosphatases (causing p-Akt accumulation) while simultaneously blocking downstream signaling efficacy.
Target Specificity & Selectivity
The specificity of this compound is functional rather than structural . It does not bind the kinase domain with high affinity in cell-free systems, which explains why it fails standard in vitro kinase panels (e.g., KinomeScan) despite showing activity in live cells.
Isoform Specificity (Akt1 vs. Akt2 vs. Akt3)
There is no evidence of isoform selectivity for this compound. Because its mechanism relies on mitochondrial disruption—a pan-cellular process—it affects all Akt isoforms indirectly.
-
Akt1/2/3: Equally affected by the upstream metabolic stress.
-
Recommendation: Do not use this compound if your goal is to dissect the specific roles of Akt1 (growth) vs. Akt2 (metabolism). Use allosteric inhibitors like MK-2206 for pan-inhibition or A-674563 for Akt1-selective inhibition.
Selectivity Against Other Kinases
Early literature claimed selectivity against PKA, PKC, and SGK. This claim holds true only in the sense that the compound does not directly bind their ATP pockets. However, the ROS generated by the inhibitor can have broad off-target effects on redox-sensitive kinases.
| Target Class | Selectivity Status | Notes |
| Akt (PKB) | Indirect Inhibitor | Inhibits function (FOXO export) but increases phosphorylation. |
| PI3K | No Inhibition | Does not inhibit PI3K directly (unlike Wortmannin/LY294002). |
| PKA / PKC | Selective | No direct ATP-competitive inhibition observed ( |
| Mitochondria | Primary Target | Causes depolarization and swelling at |
Experimental Validation Protocols
To validate this compound activity, you must distinguish between phosphorylation status (which may increase) and functional output (which should decrease).
Protocol A: Functional Validation (Western Blot)
Objective: Confirm inhibition of downstream signaling despite Akt hyperphosphorylation.
Reagents:
-
Cell Line: HeLa, Jurkat, or 786-O.[9]
-
Antibodies: p-Akt (S473), p-Akt (T308), p-S6 Ribosomal Protein (S235/236), Total Akt, GAPDH.
Workflow:
-
Seed Cells:
cells/well in 6-well plates. Adhere overnight. -
Treatment: Treat with This compound (1.0
M) for 1 hour .-
Control: DMSO (0.1%).
-
Positive Control:[4] MK-2206 (1.0
M) or Wortmannin.
-
-
Stimulation (Optional): Stimulate with Insulin (100 nM) for the final 15 mins to drive pathway flux.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Readout:
-
Valid Result: High p-Akt (S473) + Low/Absent p-S6 or p-FOXO1.
-
Invalid Result: Low p-Akt (indicates potential degradation or different inhibitor class).
-
Protocol B: Mitochondrial Integrity Check (MitoSOX Assay)
Objective: Verify the compound is working via its primary mitochondrial mechanism.
Workflow:
-
Staining: Load cells with MitoSOX Red (5
M) for 10 mins. -
Treatment: Add this compound (1-5
M). -
Live Imaging: Observe via fluorescence microscopy (Ex/Em: 510/580 nm).
-
Expectation: Rapid increase in red fluorescence (superoxide) within 15-30 minutes, followed by mitochondrial swelling.
Troubleshooting & Optimization
Solvent Effects & Stability
-
Stock Solution: Prepare 10 mM stock in DMSO. Store at -20°C. Stable for 3 months.
-
Precipitation: The compound is hydrophobic. Do not exceed 0.1% DMSO in culture media. Vortex vigorously upon addition.
Concentration Window
-
< 100 nM: Often ineffective in robust cancer lines.
-
500 nM - 1
M: Optimal window for specific Akt pathway modulation (FOXO export block). -
> 5
M: Severe mitochondrial toxicity, necrosis, and off-target effects. Avoid.
Critical "Watch-Outs"
-
Do not use in cell-free kinase assays: It will show no activity, leading to false negatives.
-
Do not use as a specific probe for Akt isoforms: It is a broad-spectrum stress inducer.
-
Interpretation: If you see p-Akt increase, do not assume the inhibitor "failed." Check downstream targets (S6, GSK3
, FOXO).
References
-
Kau, T. R., et al. (2003).[2][10] "A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells."[10] Cancer Cell, 4(6), 463-476. Link
-
Meinig, J. M., & Peterson, B. R. (2015).[1] "Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics."[3][1][9][10] ACS Chemical Biology, 10(2), 570-576.[1] Link
-
Sun, Q., et al. (2011). "Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV." Journal of Medicinal Chemistry, 54(5), 1126-1139.[10] Link
-
Dunn, E. F., et al. (2009). "this compound Blocks Virus Replication through a Mechanism Distinct from Inhibition of Akt Signaling."[3] Journal of Virology, 83(22), 11665-11672. Link
Sources
- 1. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | CAS 681281-88-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
Targeting the Shuttle: A Technical Guide to Akt Inhibitor IV-Mediated Retention of Nuclear FOXO1
Topic: Akt Inhibitor IV inhibition of FOXO1a nuclear export Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The pharmacological retention of Forkhead Box O1 (FOXO1, historically FOXO1a) in the nucleus represents a critical strategy in oncology and metabolic research.[1] FOXO1 functions as a tumor suppressor by transactivating pro-apoptotic and cell-cycle arrest genes (e.g., BIM, p27Kip1). However, in many cancers, hyperactive PI3K/Akt signaling phosphorylates FOXO1, driving its export to the cytoplasm and subsequent proteasomal degradation.
This compound is a potent, cell-permeable benzimidazole compound identified specifically for its ability to block this export machinery. By inhibiting Akt kinase activity, it prevents the phosphorylation-dependent interaction between FOXO1 and 14-3-3 proteins, thereby trapping FOXO1 in the nucleus. This guide provides a rigorous mechanistic breakdown and a validated experimental framework for utilizing this compound to modulate and monitor FOXO1 subcellular localization.
Part 1: Mechanistic Architecture
The PI3K/Akt/FOXO Axis
To control FOXO1, one must control its "zip code"—its phosphorylation state. The nuclear export of FOXO1 is a highly regulated, multi-step process driven by the PI3K/Akt pathway.
-
Activation: Growth factors (IGF-1, Insulin) activate PI3K, generating PIP3, which recruits Akt to the plasma membrane.
-
Phosphorylation: Activated Akt phosphorylates nuclear FOXO1 at three conserved residues: Thr24, Ser256, and Ser319 .
-
Chaperone Binding: These phosphorylated sites (particularly Ser256 and Ser319) create high-affinity docking motifs for 14-3-3 proteins .
-
Export: The binding of 14-3-3 masks the FOXO1 Nuclear Localization Signal (NLS) and exposes a Nuclear Export Signal (NES), facilitating export via the CRM1 (Exportin-1) transporter.
-
Inhibition: this compound acts upstream by inhibiting Akt kinase activity. Consequently, FOXO1 remains unphosphorylated, 14-3-3 cannot bind, and the NLS remains active, enforcing nuclear retention.
Pathway Visualization
The following diagram illustrates the signaling cascade and the specific intervention point of this compound.
Figure 1: Mechanism of Action.[2][3][4][5][6][7][8][9] this compound blocks the phosphorylation of FOXO1, preventing 14-3-3 binding and subsequent nuclear export.
Part 2: Compound Profile & Technical Specifications
This compound is distinct from ATP-competitive inhibitors. Identified in a chemical genetic screen by Kau et al. (2003), it is a benzimidazole compound that exhibits high specificity for the Akt-mediated export pathway.
Table 1: Technical Specifications
| Feature | Specification | Notes |
| Chemical Name | This compound | Benzimidazole derivative |
| CAS Number | 681281-88-9 | |
| Target | Akt (PKB) | Upstream of FOXO1 |
| IC50 (FOXO1 Export) | 625 nM | Measured in PTEN-null cells [1] |
| IC50 (Cell Growth) | ~300 - 600 nM | HeLa, Jurkat cell lines |
| Solubility | DMSO (up to 25 mM) | Avoid aqueous buffers for stock |
| Stability | Stable at -20°C | Protect from light; freeze/thaw sensitive |
Scientific Integrity Note: While the IC50 for FOXO1 nuclear retention is ~625 nM, effective concentrations in complex cellular assays often range from 1 µM to 5 µM . Always titrate the inhibitor for your specific cell line, as sensitivity varies based on basal PI3K activity (e.g., PTEN status).
Part 3: Experimental Protocols (The Core)
This section details two self-validating protocols: an imaging-based translocation assay (primary readout) and a biochemical fractionation assay (secondary validation).
Protocol A: Immunofluorescence Nuclear Translocation Assay
This is the "Gold Standard" for assessing FOXO1 localization.
1. Reagents & Preparation
-
Cell Line: U2OS, HeLa, or PTEN-null line (e.g., 786-O).
-
This compound Stock: 10 mM in DMSO.
-
Primary Antibody: Anti-FOXO1 (Rabbit mAb). Note: Ensure antibody recognizes endogenous FOXO1, not just p-FOXO.
-
Secondary Antibody: Alexa Fluor 488/594 anti-Rabbit.
-
Nuclear Stain: Hoechst 33342 or DAPI.
2. Experimental Workflow
Step 1: Seeding Seed cells on glass coverslips or optical-bottom 96-well plates. Aim for 50-60% confluency at the time of treatment.
-
Why? Over-confluency causes contact inhibition, which naturally suppresses Akt and drives FOXO1 into the nucleus, masking the drug effect.
Step 2: Treatment
-
Serum Starvation (Optional but Recommended): Starve cells in serum-free media for 4 hours to reset basal signaling, then stimulate with IGF-1 (50 ng/mL) to drive FOXO1 out of the nucleus.
-
Inhibitor Application: Apply this compound concurrently with or 30 mins prior to stimulation.
-
Dose Curve: 0, 0.5, 1.0, 5.0 µM.
-
Duration: 1 to 4 hours. (Nuclear import is rapid; 1 hour is usually sufficient).
-
Step 3: Fixation (Critical)
-
Wash 1x with PBS.[10]
-
Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).
-
Caution: Do not use methanol, as it can disrupt the soluble cytoplasmic fraction of FOXO1, altering the apparent N/C ratio.
Step 4: Permeabilization & Blocking
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 min.
-
Block with 5% Goat Serum/BSA for 30 min.
Step 5: Staining
-
Incubate Primary Anti-FOXO1 (1:100 - 1:400) overnight at 4°C.
-
Wash 3x PBS.
-
Incubate Secondary Antibody + Hoechst (1 µg/mL) for 1 hour at RT.
Step 6: Analysis (Quantification)
-
Image using confocal or widefield microscopy.
-
Metric: Calculate the Nuclear-to-Cytoplasmic (N/C) ratio of fluorescence intensity.
-
N/C > 1.5: Predominantly Nuclear.[11]
-
N/C < 0.8: Predominantly Cytoplasmic.
-
Protocol B: Subcellular Fractionation (Biochemical Validation)
To confirm the imaging results, physically separate nuclear and cytoplasmic fractions.
-
Lysis: Harvest treated cells. Use a fractionation kit or hypotonic lysis buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40) to lyse plasma membranes while keeping nuclei intact.
-
Separation: Centrifuge at low speed (800 x g, 5 min).
-
Nuclear Extraction: Wash pellet, then lyse with high-salt buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA).
-
Western Blot: Probe both fractions for FOXO1.
-
Loading Controls: Tubulin/GAPDH (Cytoplasm) and Lamin B1/Histone H3 (Nucleus).
-
Result: this compound treatment should shift FOXO1 band intensity from the Cytoplasmic to the Nuclear fraction.
-
Part 4: Experimental Workflow Diagram
Figure 2: Dual-Stream Validation Workflow. Parallel processing for microscopic quantification and biochemical confirmation.
Part 5: Troubleshooting & Optimization
Field-proven insights to avoid common experimental artifacts.
| Issue | Probable Cause | Corrective Action |
| High Nuclear FOXO1 in Control | High cell density (Confluency) | Reduce seeding density. Contact inhibition inactivates Akt naturally. |
| No Translocation upon Stim | Inactive Growth Factors | Use fresh IGF-1 or Insulin. Ensure cells were serum-starved for 4h+. |
| Cytoplasmic Leakage | Improper Fixation | Use 4% PFA. Avoid Methanol/Acetone fixation for soluble TF assays. |
| High Background Signal | Non-specific Antibody | Validate antibody with FOXO1 siRNA knockdown or KO cell line. |
| Toxicity | Drug Concentration too high | This compound can be toxic >10 µM. Stay within 0.5 - 5 µM range. |
References
-
Kau, T. R., Schroeder, F., Ramaswamy, S., et al. (2003).[11] A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells.[11] Cancer Cell, 4(6), 463-476.[11]
-
Brunet, A., Bonni, A., Zigmond, M. J., et al. (1999). Akt promotes cell survival by phosphorylating and inhibiting a Forkhead transcription factor.[1][5] Cell, 96(6), 857-868.
-
Zhao, X., Gan, L., Pan, H., et al. (2004). Multiple elements regulate nuclear/cytoplasmic shuttling of FOXO1: characterization of phosphorylation- and 14-3-3-dependent and -independent mechanisms. Biochemical Journal, 378(Pt 3), 839-849.
-
Zhang, X., Tang, N., Hadden, T. J., & Rishi, A. K. (2011). Akt, FoxO and regulation of apoptosis.[1][4][5][6][8] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1813(11), 1978-1986.
-
Tocris Bioscience. (n.d.). This compound Product Information.
Sources
- 1. A High Content Screen Identifies Inhibitors of Nuclear Export of Forkhead Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Proteasomal degradation of the FoxO1 transcriptional regulator in cells transformed by the P3k and Akt oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Akt, FoxO and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FOXO nuclear shuttling dynamics are stimulus-dependent and correspond with cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Foxo1 nucleo-cytoplasmic distribution and unidirectional nuclear influx are the same in nuclei in a single skeletal muscle fiber but vary between fibers - PMC [pmc.ncbi.nlm.nih.gov]
Precision Targeting of the PI3K/Akt Pathway: A Comparative Technical Analysis of Akt Inhibitor IV and VIII
Executive Summary
In the landscape of signal transduction research, the PI3K/Akt/mTOR pathway remains a primary focus for oncology and metabolic disease. However, the utility of chemical probes targeting this pathway relies entirely on their mechanism of action and specificity.
This guide delineates the critical technical differences between Akt Inhibitor IV and Akt Inhibitor VIII . While both agents result in the reduction of Akt signaling, they do so through fundamentally different molecular mechanisms—one via broad, potentially upstream interference (IV), and the other via precise, isozyme-selective allosteric locking (VIII).
Part 1: Mechanistic Divergence
The selection between Inhibitor IV and VIII should not be based solely on potency, but on the required precision of the molecular interrogation.
Akt Inhibitor VIII (Akti-1/2): The Allosteric Lock
Mechanism: Allosteric Inhibition (PH-Domain Dependent) Akt Inhibitor VIII is a quinoxaline derivative that functions as an allosteric inhibitor. Unlike ATP-competitive inhibitors that bind to the active kinase site, Inhibitor VIII binds to a cavity formed at the interface of the Pleckstrin Homology (PH) domain and the Kinase domain .
-
The "PH-In" Conformation: In the absence of activation, Akt exists in a closed, cytosolic conformation (PH-in).[1] Inhibitor VIII binds to this interface, effectively "gluing" the PH domain to the kinase domain.
-
Prevention of Translocation: By locking Akt in this closed state, the PH domain cannot unfurl to bind PIP3 at the plasma membrane. Consequently, Akt cannot be phosphorylated by PDK1 (at Thr308) or mTORC2 (at Ser473).
-
Isozyme Specificity: This mechanism relies on specific residues (notably Trp80) present in Akt1 and Akt2 , but absent in Akt3 . Therefore, Inhibitor VIII is highly selective for Akt1/2 and poor at inhibiting Akt3.
This compound: The Broad Disruptor
Mechanism: ATP-Competitive / Upstream Interference this compound is a benzimidazole compound. Its mechanism is less elegant and more debated than that of VIII.
-
Mode of Action: It inhibits the phosphorylation of Akt (Thr308/Ser473) but does not rely on the PH domain interface.
-
Target Ambiguity: While functionally termed an "Akt Inhibitor," evidence suggests it may target upstream kinases (potentially PDK1 or an uncharacterized kinase upstream of Akt) or bind the ATP pocket in a way that is not conformationally selective.
-
Broad Spectrum: Because it does not rely on the subtle structural differences in the PH-kinase interface, it inhibits Akt signaling broadly but lacks the isozyme specificity of VIII.
Pathway Visualization
The following diagram illustrates the distinct intervention points of these two inhibitors within the signaling cascade.
Figure 1: Mechanistic intervention points. Inhibitor VIII locks Akt in the cytosolic 'PH-in' state, preventing membrane recruitment. Inhibitor IV acts broadly, potentially interfering with upstream phosphorylation events.
Part 2: Chemical & Pharmacological Profiling
The following data consolidates the physicochemical properties and potency profiles of both inhibitors.
| Feature | This compound | Akt Inhibitor VIII (Akti-1/2) |
| Chemical Class | Benzimidazole derivative | Quinoxaline derivative |
| Mechanism | ATP-competitive / Upstream | Allosteric (PH-Kinase Interface) |
| Isozyme Specificity | Non-selective (Pan-Akt) | Highly Selective (Akt1 > Akt2 >>> Akt3) |
| IC50 (Akt1) | ~0.4 - 1.0 µM | 58 nM |
| IC50 (Akt2) | N/A (Broad) | 210 nM |
| IC50 (Akt3) | N/A (Broad) | 2.12 µM (Poor inhibition) |
| Reversibility | Reversible | Reversible |
| Solubility | DMSO (up to 25 mg/mL) | DMSO (up to 10 mg/mL) |
| Primary Use Case | Broad pathway screening; Viral replication studies | Isoform-specific studies; Structural biology |
Critical Insight on Akt3: Researchers studying glioblastoma or melanoma (where Akt3 is often amplified) must be cautious. Akt Inhibitor VIII will likely fail to inhibit Akt3-driven signaling at standard physiological concentrations (1-5 µM). In such cases, a pan-Akt inhibitor or Inhibitor IV (despite its lower specificity) might be required, or a specific Akt3 inhibitor should be sought.
Part 3: Experimental Protocols & Self-Validation
To ensure scientific integrity, experiments involving these inhibitors must include controls that validate the mechanism of action.
Protocol A: Cellular Inhibition Assay (Western Blot Readout)
Objective: Confirm inhibition of Akt signaling in mammalian cells (e.g., HEK293 or MCF7).
Reagents:
-
Stock Solutions: Dissolve Inhibitor VIII to 10 mM in DMSO. Dissolve Inhibitor IV to 10 mM in DMSO.
-
Stimulant: Insulin or IGF-1 (to induce robust phosphorylation).
Step-by-Step Workflow:
-
Seeding: Plate cells to reach 70-80% confluency.
-
Starvation (Crucial Step): Wash cells with PBS and incubate in serum-free media for 12–16 hours.
-
Why: This reduces basal Akt phosphorylation to near zero, allowing you to see the prevention of activation upon stimulation.
-
-
Pre-treatment:
-
Add Inhibitor VIII (Final conc: 1–5 µM ) to designated wells.
-
Add Inhibitor IV (Final conc: 1–5 µM ) to designated wells.
-
Control: Add DMSO vehicle only (0.1%).
-
Incubation: 1 hour at 37°C.
-
-
Stimulation:
-
Add Insulin (100 nM) or IGF-1 (50 ng/mL) directly to the media containing the inhibitors.
-
Incubation: 15–20 minutes at 37°C.
-
-
Lysis: Rapidly aspirate media, wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF), and lyse on ice.
Protocol B: Data Interpretation & Self-Validation
When analyzing the Western Blot, use the following logic to validate the experiment:
| Target Marker | Expected Result (Vehicle + Stim) | Expected Result (Inhibitor VIII) | Expected Result (Inhibitor IV) | Validation Logic |
| p-Akt (Ser473) | High Signal | Abolished | Reduced/Abolished | Primary readout for Akt activation. |
| p-Akt (Thr308) | High Signal | Abolished | Reduced/Abolished | Confirms PDK1-mediated step is blocked. |
| Total Akt | Constant | Constant | Constant | Self-Validation: If Total Akt drops, the drug is toxic/degrading protein, not just inhibiting it. |
| p-GSK3β | High Signal | Low Signal | Low Signal | Downstream confirmation. Proves the kinase activity is actually blocked. |
Technical Note on Inhibitor VIII: Because Inhibitor VIII locks the conformation, you may observe a slight shift in the migration of Total Akt on the gel or a change in antibody recognition if the epitope is near the PH-kinase interface, though this is rare with standard antibodies.
Part 4: Strategic Selection Guide
Use the following decision logic to select the correct inhibitor for your study.
Figure 2: Decision matrix for inhibitor selection.
Recommendation
-
Choose Akt Inhibitor VIII for most high-quality mechanistic studies, specifically those dissecting the roles of Akt1 vs. Akt2, or when studying the structural dynamics of the pathway. Its defined mechanism (allosteric lock) makes it a "cleaner" tool.
-
Choose this compound only if you require broad inhibition and cost is a factor, or if you are replicating legacy data. Be aware of its potential off-target effects and lower potency compared to modern allosteric inhibitors.
References
-
Barnett, S. F., et al. (2005). "Identification and characterization of pleckstrin-homology-domain-dependent and isozyme-specific Akt inhibitors." Biochemical Journal, 385(Pt 2), 399–408.
-
Calleja, V., et al. (2009). "Role of a novel PH-kinase domain interface in PKB/Akt regulation: structural mechanism for allosteric inhibition." PLoS Biology, 7(1), e17.
-
Kau, T. R., et al. (2003). "A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells." Cancer Cell, 4(6), 463-476. (Reference for this compound identification).
-
Wu, W. I., et al. (2010). "Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition." PLoS One, 5(9), e12913.
-
Lindsley, C. W., et al. (2005). "Allosteric Akt (PKB) inhibitors: discovery and SAR of isozyme selective inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(3), 761-764.
Sources
Akt Inhibitor IV: Mechanistic Targeting and Experimental Optimization
Topic: Akt Inhibitor IV: PI3K/Akt Pathway Signaling Targets Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
This compound (CAS 681281-88-9) is a cell-permeable benzimidazole compound widely utilized to dissect the PI3K/Akt signaling cascade.[1] Unlike allosteric inhibitors (e.g., MK-2206) that lock the kinase in a closed conformation, this compound functions through a distinct mechanism that can lead to paradoxical phosphorylation signatures depending on concentration.
This guide provides a rigorous technical analysis of the compound, resolving common experimental contradictions (e.g., hyperphosphorylation vs. dephosphorylation) and establishing validated protocols for its use in oncology and metabolic research.
Chemical Profile
| Property | Specification |
| Chemical Name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide |
| CAS Number | 681281-88-9 |
| Molecular Weight | 614.54 g/mol |
| Solubility | Soluble in DMSO (up to 25 mg/mL); Insoluble in water |
| Primary Target | Akt1, Akt2, Akt3 (Pan-Akt Inhibition) |
| IC50 (Cell-Free) | ~10 nM |
| IC50 (Cellular) | 0.3 – 1.25 µM (Cell line dependent) |
Mechanism of Action: The "Phosphorylation Paradox"
Researchers often encounter conflicting data regarding the phosphorylation status of Akt (p-Akt S473/T308) following treatment. It is critical to interpret these results based on the concentration-dependent mechanism of this compound.
The Dual Mechanism
-
ATP-Competitive Inhibition (Functional Blockade): this compound targets the ATP-binding cleft of the Akt kinase domain. By occupying this site, it prevents the transfer of phosphate to downstream substrates (e.g., GSK-3β, FOXO), effectively silencing the pathway regardless of Akt's own phosphorylation status.
-
The Hyperphosphorylation Anomaly (Low Concentration): At lower concentrations (1–2 µM), the inhibitor can stabilize Akt in a conformation that remains accessible to upstream kinases (PDK1 and mTORC2) but is catalytically inert. This leads to a paradoxical increase in p-Akt (S473/T308) on Western blots, despite the pathway being functionally inhibited.
-
Mitochondrial Accumulation (High Concentration/Toxicity): At higher concentrations (>5–10 µM) or prolonged exposure, the compound acts as a cationic lipophile, accumulating in the mitochondria (up to 250-fold). This triggers mitochondrial swelling, ROS release, and bioenergetic collapse, leading to apoptosis independent of specific Akt inhibition.
Signaling Pathway Visualization
The following diagram illustrates the canonical PI3K/Akt pathway and the specific intervention points of this compound, including the mitochondrial off-target effect.
Figure 1: Mechanism of Action. This compound blocks ATP binding (Red Tee), preventing downstream signaling (Green Nodes). Note the secondary mitochondrial toxicity pathway (Dotted Line).
Downstream Targets & Biomarkers
To validate inhibition, do not rely solely on p-Akt levels. You must assay the phosphorylation status of downstream substrates.
| Target | Function | Effect of this compound | Validation Biomarker (Western Blot) |
| GSK-3α/β | Glycogen synthesis, Cell cycle | Activation (via removal of inhibitory phosphorylation) | Decrease in p-GSK-3α/β (Ser21/9) |
| FOXO1/3a | Apoptosis, Cell cycle arrest | Nuclear Retention (Activation) | Decrease in p-FOXO (Thr24/32); Nuclear accumulation (IF) |
| mTORC1 | Protein synthesis | Inhibition | Decrease in p-S6K or p-4E-BP1 |
| BAD | Pro-apoptotic protein | Activation (Pro-apoptotic) | Decrease in p-BAD (Ser136) |
Validated Experimental Protocols
A. Preparation and Storage[2][4][6]
-
Stock Solution: Dissolve in high-grade DMSO to 10 mM. Vortex vigorously.
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Protect from light.
-
Stability: Stable for 3 months at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute directly into culture media immediately before use. Do not create aqueous intermediate stocks, as the compound may precipitate.
B. Cell Viability & Signaling Assay Workflow
This protocol ensures you distinguish between specific kinase inhibition and general mitochondrial toxicity.
Figure 2: Validation Workflow. Prioritize downstream readouts (p-GSK3β) over p-Akt levels to confirm efficacy.
C. Step-by-Step Western Blot Validation
-
Seeding: Seed cells (e.g., HeLa, MCF-7) at
cells/well in 6-well plates. -
Starvation (Optional but Recommended): Serum-starve cells for 12 hours to reduce basal Akt activity.
-
Induction: Stimulate with IGF-1 (50 ng/mL) or EGF (100 ng/mL) for 15 minutes.
-
Inhibition: Treat with This compound (1 µM) for 1 hour prior to stimulation, or coterminous depending on study design.
-
Note: Do not exceed 5 µM unless testing for toxicity.
-
-
Lysis: Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Na3VO4, NaF).
-
Detection:
-
Antibody 1 (Efficacy): Anti-p-GSK-3β (Ser9) — Expect Decrease.
-
Antibody 2 (Mechanism): Anti-p-Akt (Ser473) — Expect Variable Result (Likely Increase or No Change at 1 µM).
-
Loading Control: GAPDH or Beta-Actin.
-
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| p-Akt levels increase after treatment | "Hyperphosphorylation Paradox" (Conformational locking) | Do not panic. Check p-GSK-3β or p-S6K. If these are decreased, the inhibitor is working. |
| Massive cell death within <4 hours | Mitochondrial toxicity (Off-target) | Reduce concentration to <2 µM. Verify with an ROS scavenger (e.g., NAC) to see if death is ROS-dependent. |
| Compound precipitates in media | Aqueous stock preparation | Always dilute from 100% DMSO stock directly into warm media with rapid mixing. |
| No effect on downstream targets | High serum binding | Perform experiments in low-serum (0.5% FBS) or serum-free media to maximize bioavailability. |
References
-
Kau, T. R., et al. (2003).[2] "A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells."[2] Cancer Cell, 4(6), 463-476.
-
Meinig, J. M., & Peterson, B. R. (2015).[2] "Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics."[2] ACS Chemical Biology, 10(2), 570–576.[2]
-
Xu, J., et al. (2012). "this compound Suppresses Cell Growth and Induces Apoptosis in Human Leukemia Cells." Journal of Signal Transduction, 2012.
-
Tocris Bioscience. "this compound Technical Data Sheet."
-
Cayman Chemical. "this compound Product Information."
Sources
Methodological & Application
Application Note: Determination and Validation of Akt Inhibitor IV IC50 in HeLa and Jurkat Cell Lines
Abstract
This application note provides a comprehensive guide for researchers utilizing Akt Inhibitor IV (CAS 681281-88-9), a potent, cell-permeable benzimidazole compound. Unlike lipid-based inhibitors that target PI3K, this compound blocks Akt phosphorylation (Thr308/Ser473) by targeting the ATP-binding site of a kinase upstream of Akt but downstream of PI3K.[1] This guide details specific IC50 values for HeLa and Jurkat cell lines, elucidates the mechanism of action including critical mitochondrial off-target effects, and provides optimized protocols for viability assays and Western blot validation.
Part 1: Quantitative Data Summary
The following IC50 values represent the concentration required to inhibit 50% of cell viability or viral replication (where noted). Variations arise from assay duration (24h vs. 48h) and detection method (ATP quantitation vs. Tetrazolium reduction).
Table 1: this compound IC50 Values
| Cell Line | Tissue Origin | IC50 Value | Assay Context | Source |
| HeLa | Cervical Adenocarcinoma | 0.3 µM | Cell Growth / Viability | Cayman Chemical [1] |
| HeLa | Cervical Adenocarcinoma | 0.52 µM | Viral Replication (PIV5) | Tocris / Merck [2, 3] |
| Jurkat | T-Cell Leukemia | 0.3 - 0.34 µM | Cell Proliferation | Tocris / Cayman [1, 2] |
| 786-O | Renal Cell Carcinoma | < 1.25 µM | Cell Proliferation | Merck Millipore [3] |
Critical Note: this compound exhibits a steep dose-response curve. Concentrations >1 µM in HeLa cells have been linked to rapid mitochondrial accumulation and ROS-mediated toxicity, which may confound pure kinase-inhibition studies [4].
Part 2: Mechanism of Action & Pathway Visualization
Mechanistic Insight
This compound functions through a distinct mechanism compared to allosteric Akt inhibitors (e.g., MK-2206).
-
Primary Target: It inhibits Akt phosphorylation at Thr308 and Ser473 .[2][3] Vendor data suggests it targets the ATP-binding site of a kinase upstream of Akt (likely PDK1) or binds the Akt ATP pocket directly in a manner that prevents upstream phosphorylation [3].
-
Downstream Effect: Blocks nuclear export of FOXO1a (IC50 ~625 nM) and inhibits proliferation.[2][3]
-
Secondary Effect (Mitochondrial): In HeLa cells, the compound acts as a cationic lipophile, accumulating in mitochondria, causing swelling, depolarization, and ROS release [4].
Pathway Diagram (Graphviz)
The following diagram illustrates the inhibition node and downstream consequences.
Caption: Schematic of this compound action. Note the inhibition of Akt phosphorylation and potential mitochondrial off-target effects.
Part 3: Experimental Protocols
Protocol A: IC50 Determination (Cell Viability)
Objective: Determine the precise IC50 of this compound in HeLa or Jurkat cells using an ATP-based luminescent assay (e.g., CellTiter-Glo).
Reagents
-
This compound (Stock: 10 mM in DMSO).[1] Storage: -20°C.
-
Assay Media: RPMI-1640 (Jurkat) or DMEM (HeLa) + 10% FBS.
-
Control: Staurosporine (Death control) and DMSO (Vehicle).
Step-by-Step Methodology
-
Cell Preparation (Day 0):
-
HeLa: Detach and count. Seed 3,000 - 5,000 cells/well in a white-walled 96-well plate (100 µL volume). Allow attachment overnight (16-24h).
-
Jurkat: Count viable cells. Seed 10,000 - 20,000 cells/well in 100 µL fresh media. (Suspension cells do not require overnight attachment, but a 2-4h equilibration is recommended).
-
Expert Tip: Avoid edge wells. Fill outer wells with PBS to prevent evaporation ("Edge Effect"), which skews IC50 curves.
-
-
Compound Preparation (Day 1):
-
Prepare a 2X Compound Master Plate .
-
Perform a 1:3 serial dilution of this compound in media.
-
Range: Start at 20 µM (top conc) down to 0.01 µM (8-point curve).
-
Vehicle Control: Ensure DMSO concentration is constant across all wells (≤ 0.1%).
-
-
Treatment:
-
Add 100 µL of 2X compound to the 100 µL of cells (Final 1X concentration).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Readout (Day 3):
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 mins.
-
Incubate 10 mins (RT) to stabilize signal.
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
-
-
Data Analysis:
-
Normalize data: $ % \text{Viability} = \frac{\text{Sample RLU} - \text{Blank}}{\text{DMSO Control RLU} - \text{Blank}} \times 100 $
-
Fit curve using Non-linear regression (Log(inhibitor) vs. response -- Variable slope) in GraphPad Prism.
-
Protocol B: Validation by Western Blot
Objective: Confirm that the observed IC50 corresponds to the inhibition of Akt phosphorylation (Target Engagement).
Step-by-Step Methodology
-
Seeding: Seed HeLa or Jurkat cells in 6-well plates (
cells/well). -
Starvation (Optional but Recommended): Serum-starve HeLa cells (0.5% FBS) for 12h to reduce basal Akt noise. Jurkat cells generally have high basal p-Akt due to PTEN mutations and may not require starvation.
-
Treatment:
-
Treat with this compound at 0.1, 0.3, 1.0, and 3.0 µM for 1 to 4 hours .
-
Positive Control: Insulin or IGF-1 stimulation (100 ng/mL) for 15 mins (if starved).
-
-
Lysis:
-
Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Immunoblotting:
-
Primary Antibodies:
-
Anti-p-Akt (Ser473) [Rabbit mAb, 1:1000]
-
Anti-p-Akt (Thr308) [Rabbit mAb, 1:1000]
-
Anti-Total Akt [Mouse mAb, 1:2000] (Loading Control)
-
-
Expectation: A dose-dependent decrease in p-Akt (S473/T308) should be visible starting at ~0.3 µM, with near-complete ablation at 1.0 - 3.0 µM.
-
Part 4: Expert Insights & Troubleshooting
Solubility & Stability
-
DMSO Only: this compound is hydrophobic. Dissolve in high-grade DMSO. Do not store in aqueous buffers.
-
Precipitation: When diluting into media, ensure the final DMSO concentration is < 0.5% to prevent compound crashing. If a precipitate forms at >10 µM, the IC50 data will be invalid.
The Mitochondrial Artifact[10]
-
Warning: In HeLa cells, this compound is fluorescent (Ex 388nm / Em 460nm) and accumulates in mitochondria [4].[4]
-
Impact: At concentrations > 1 µM, cell death may be driven by mitochondrial physical disruption rather than specific Akt kinase inhibition.
-
Mitigation: Always validate IC50 results with Western Blot. If cell death occurs (viability assay) but p-Akt is not inhibited (Western), the toxicity is off-target.
Cell Line Specificity
-
Jurkat Cells: These are PTEN-null, leading to constitutively high PIP3 and p-Akt levels. They are highly sensitive to this inhibitor (IC50 ~0.3 µM).
-
HeLa Cells: These rely heavily on the PI3K/Akt pathway for survival under stress. The IC50 is similar (~0.3 - 0.5 µM), but the mitochondrial toxicity window is narrow.
References
-
Cayman Chemical. this compound Product Information. Accessed Feb 2026.
-
Tocris Bioscience. this compound Biological Activity. Accessed Feb 2026.
-
Merck Millipore. this compound - CAS 681281-88-9 Calbiochem. Accessed Feb 2026.
-
Meinig, J.M., & Peterson, B.R. (2015).[3] Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics.[3][4] ACS Chemical Biology, 10(2), 570–576.[3]
Sources
Application Note: Preparation and Handling of Akt Inhibitor IV Stock Solutions
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in signal transduction pathways that govern fundamental cellular processes, including cell survival, proliferation, growth, and metabolism.[1][2][3] Dysregulation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a common feature in various diseases, most notably cancer, making Akt a prime target for therapeutic intervention.[2][4] Akt Inhibitor IV is a cell-permeable benzimidazole compound that effectively inhibits Akt phosphorylation and activation.[5][6] It has been shown to block the nuclear export of FOXO1a and induce apoptosis in several cancer cell lines.[7] This document provides a detailed, field-proven protocol for the preparation of highly concentrated stock solutions of this compound using Dimethyl Sulfoxide (DMSO) as the solvent, ensuring solution integrity, stability, and reproducibility in experimental settings.
Scientific Background: The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is activated by a multitude of upstream signals, including growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[3][4][8] This binding event activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][8] PIP3 acts as a docking site on the plasma membrane, recruiting proteins with Pleckstrin Homology (PH) domains, such as Akt and its upstream activator PDK1.[3][8][9] At the membrane, Akt is partially activated by PDK1-mediated phosphorylation at Threonine 308 (Thr308).[3][8][9] Full activation is achieved through a subsequent phosphorylation at Serine 473 (Ser473), primarily by the mTORC2 complex.[3][9] Once fully active, Akt phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation. This compound is understood to inhibit Akt activation, thereby reducing the phosphorylation of its downstream targets.[1][7]
Product Information: this compound Properties
A comprehensive understanding of the inhibitor's physical and chemical properties is paramount for accurate and effective stock solution preparation.
| Property | Value | Source |
| Formal Name | 6-(2-benzothiazolyl)-1-ethyl-2-[2-(methylphenylamino)ethenyl]-3-phenyl-1H-benzimidazolium, monoiodide | [7] |
| CAS Number | 681281-88-9 | [7] |
| Molecular Formula | C₃₁H₂₇IN₄S | [7] |
| Molecular Weight | 614.54 g/mol | |
| Appearance | Crystalline solid, yellow to green | [7][10] |
| Purity | ≥95-98% (typically assessed by HPLC) | [7] |
| Solubility in DMSO | ≥ 5 mg/mL to 61.45 mg/mL (up to 100 mM) | [7] |
| Storage (Solid) | -20°C, desiccated, protected from light | [7][10] |
Detailed Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions for cell-based assays.
I. Required Materials and Reagents
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Sterile, polypropylene conical tubes (15 mL or 50 mL)
-
Calibrated precision balance (readable to at least 0.1 mg)
-
Calibrated micropipettes (P200, P1000) and sterile, low-retention tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, butyl rubber gloves[11]
II. Experimental Workflow Overview
III. Step-by-Step Methodology
Scientist's Note: DMSO is hygroscopic and will readily absorb water from the atmosphere.[10][12] Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to prevent introducing water, which can affect inhibitor solubility and long-term stability.
-
Pre-calculation and Equilibration:
-
Before opening, allow the vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder and solvent.
-
Calculation: To prepare a 10 mM stock solution using the molecular weight (MW) of 614.54 g/mol :
-
Volume (L) = [Mass (g) / MW ( g/mol )] / Molarity (mol/L)
-
For 1 mg (0.001 g) of this compound:
-
Volume (L) = [0.001 g / 614.54 g/mol ] / 0.010 mol/L = 0.0001627 L
-
Volume (µL) = 162.7 µL [10]
-
-
-
-
Weighing the Inhibitor:
-
In a chemical fume hood, carefully weigh out the desired amount of this compound powder (e.g., 5 mg) into a sterile conical tube. Perform this step swiftly to minimize exposure to air and light.
-
Rationale: Using a larger initial mass (e.g., 5 or 10 mg) reduces the relative error associated with weighing small quantities.
-
-
Solubilization:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the conical tube containing the powder. For 5 mg of inhibitor, you would add 813.6 µL of DMSO.[10]
-
Cap the tube securely and vortex at medium-high speed for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear.
-
Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[10] However, avoid excessive heating.
-
-
Aliquoting and Storage:
-
Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected (amber) or foil-wrapped microcentrifuge tubes.
-
Rationale: Aliquoting is critical to avoid multiple freeze-thaw cycles, which can degrade the inhibitor and introduce moisture, compromising its activity.[10]
-
Label each aliquot clearly with the inhibitor name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
-
Final Storage:
Quality Control and Validation
To ensure the biological activity of the prepared stock solution, it is advisable to perform a functional validation assay.
-
Recommended Assay: Western Blotting for Phospho-Akt.
-
Treat a responsive cell line (e.g., PTEN-null cancer cells like 786-O or Jurkat) with a known growth factor (e.g., IGF-1 or serum) to stimulate the Akt pathway.
-
Concurrently, treat cells with varying dilutions of the newly prepared this compound stock solution (e.g., 0.5 µM, 1 µM, 5 µM) for an appropriate duration.
-
Lyse the cells and perform a Western blot analysis using primary antibodies against phosphorylated Akt (Ser473 or Thr308) and total Akt.
-
Expected Outcome: A dose-dependent decrease in the levels of phospho-Akt relative to total Akt will confirm the inhibitor's efficacy.[7]
-
Storage and Stability Guidelines
-
Solid Form: Store at -20°C, protected from light and moisture. Stable for ≥ 4 years under these conditions.[7]
-
DMSO Stock Solution:
-
Key Consideration: Always use a freshly thawed aliquot for each experiment and discard any unused portion from that tube. Do not re-freeze.
Safety Precautions
-
This compound: The toxicological properties have not been fully investigated. Handle with care, treating it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin/eye contact.
-
DMSO: DMSO is a combustible liquid and an irritant.[14][15] Crucially, it is readily absorbed through the skin and can carry dissolved substances with it.[11][15]
-
Disposal: Dispose of all waste materials (tubes, tips, unused inhibitor) in accordance with local, state, and federal regulations for chemical waste.
References
-
Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics . PubMed. [Link]
-
Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics . National Institutes of Health (NIH). [Link]
-
Spotlight on AKT: Current Therapeutic Challenges . ACS Medicinal Chemistry Letters. [Link]
-
This compound | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Safety Data Sheet: DMSO . Carl ROTH. [Link]
-
SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO) . Greenfield Global. [Link]
-
Schematic drawing of the PI3K/Akt signaling pathway . ResearchGate. [Link]
-
PI3K-AKT Signaling Pathway . Creative Diagnostics. [Link]
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO) . University of Washington. [Link]
-
ICSC 0459 - DIMETHYL SULPHOXIDE . International Labour Organization. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors . ResearchGate. [Link]
-
DIMETHYL SULFOXIDE (DMSO) - Safety Guidelines . University of Waterloo. [Link]
Sources
- 1. Akt Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. ICSC 0459 - DIMETHYL SULPHOXIDE [chemicalsafety.ilo.org]
- 13. selleckchem.com [selleckchem.com]
- 14. carlroth.com [carlroth.com]
- 15. greenfield.com [greenfield.com]
- 16. depts.washington.edu [depts.washington.edu]
Application Note & Protocol: Determining the Optimal Concentration of Akt Inhibitor IV for Cell Viability Assays
Introduction: The Critical Role of the PI3K/Akt Pathway and Its Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of cellular regulation, acting as a central node that governs cell growth, proliferation, metabolism, and, most critically, survival.[1][2] By directly inhibiting pro-apoptotic proteins and signals, the Akt cascade is a primary driver of cell survival.[3][4] In many forms of cancer, this pathway is hyperactivated through various mutations, making it a highly attractive target for therapeutic intervention.[5][6][7]
Akt Inhibitor IV is a cell-permeable, reversible benzimidazole compound that serves as a valuable chemical tool for probing the function of this pathway.[8] It functions by inhibiting the phosphorylation and activation of Akt, thereby promoting the shutdown of downstream pro-survival signals.[9] This application note provides a comprehensive, field-tested guide for researchers to determine the optimal working concentration—specifically, the half-maximal inhibitory concentration (IC50)—of this compound in a cell-based viability assay. Establishing a precise, cell-line-specific IC50 is paramount for ensuring that observed effects are due to targeted inhibition of the Akt pathway rather than off-target cytotoxicity.
Section 1: Scientific Principles & Experimental Rationale
Causality Behind the Protocol: Why Optimization is Non-Negotiable
-
Mechanism of Action of this compound : this compound prevents the phosphorylation necessary for Akt activation. It is understood to act on a kinase that is upstream of Akt but downstream of PI3K, effectively uncoupling the signal transmission.[8] This leads to a decrease in the phosphorylation of Akt's downstream substrates, such as those in the FOXO family of transcription factors, ultimately inhibiting their cellular functions like nuclear export.[8][11]
-
The Imperative of Specificity : While potent, this compound has been shown to exert off-target effects at higher concentrations. Specifically, it can accumulate in mitochondria, leading to morphological disruption, increased production of reactive oxygen species (ROS), and the induction of apoptosis through mechanisms independent of the Akt pathway.[11][12] Therefore, a core objective of this protocol is to identify a concentration range that is both effective at inhibiting the Akt pathway and selective, minimizing these confounding off-target effects.
-
The Assay Principle: Quantifying Viability via Cellular ATP : To measure the effect of Akt inhibition on cell survival, we employ the Promega CellTiter-Glo® Luminescent Cell Viability Assay. The rationale for this choice is its robustness and direct correlation with metabolic activity. The assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[13] In healthy cells, ATP levels are stable; in apoptotic or necrotic cells, ATP is rapidly depleted. The assay utilizes a proprietary thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[14] This "add-mix-measure" format is simple, highly sensitive, and ideal for the multi-well plate format required for a dose-response experiment.[14]
Section 2: Visualizing the Science
To clarify both the biological context and the experimental procedure, the following diagrams illustrate the key concepts.
Caption: The PI3K/Akt signaling pathway and the point of intervention by this compound.
Caption: A streamlined workflow for determining the IC50 of this compound.
Section 3: Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be scaled. It is crucial to perform each experiment in triplicate to ensure statistical validity.
Materials Required
-
Cell Line : A cancer cell line with a known active PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant lines like 786-O, HeLa, or Jurkat cells).[11]
-
This compound : Stock solution (e.g., 10 mM in DMSO).
-
Culture Medium : Appropriate for the chosen cell line.
-
Vehicle : Sterile DMSO.
-
Plates : Sterile, clear-bottom, white-walled 96-well plates (recommended for luminescence assays).
-
Reagents : CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).
-
Equipment : Multichannel pipette, orbital shaker, luminometer-capable plate reader.
Step-by-Step Methodology
1. Cell Seeding a. Culture cells under standard conditions until they reach approximately 80% confluency. b. Harvest cells and perform a cell count to determine concentration. c. Seed the 96-well plate with cells at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[15] d. Include wells with medium only (no cells) to serve as a background control. e. Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[15]
2. Preparation of this compound Dilutions a. Prepare a 2X working concentration serial dilution series of this compound in culture medium. It is advisable to start with a broad range (e.g., 100 µM to 10 nM) to capture the full dose-response curve. A suggested 8-point series could be: 20 µM, 6.67 µM, 2.22 µM, 0.74 µM, 0.25 µM, 82 nM, 27 nM, 9 nM (at 2X final concentration). b. Crucially, prepare a 2X vehicle control solution. This should contain the same concentration of DMSO as the highest concentration inhibitor well (e.g., if the 20 µM inhibitor well has 0.2% DMSO, the vehicle control must also contain 0.2% DMSO).[16]
3. Treatment of Cells a. After the 24-hour cell incubation, carefully add 100 µL of the 2X inhibitor dilutions to the corresponding wells. This will bring the final volume to 200 µL and the inhibitor concentrations to 1X. b. Add 100 µL of the 2X vehicle control medium to the vehicle control wells. c. Add 100 µL of fresh culture medium to the untreated control wells. d. Incubate the plate for a duration relevant to your experimental question (typically 48 or 72 hours).[17][18]
4. Cell Viability Measurement (CellTiter-Glo® Protocol) a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 200 µL of reagent to the 200 µL of medium containing cells).[19] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19] f. Record the luminescence using a plate reader.
Section 4: Data Analysis and Interpretation
Accurate data analysis is essential for deriving a meaningful IC50 value.
1. Calculating Percent Viability a. Average the luminescence readings from your triplicate wells for each condition. b. Subtract the average background luminescence (from the "medium only" wells) from all other readings. c. Normalize the data by defining the vehicle-treated wells as 100% viability. Calculate the percent viability for each inhibitor concentration using the following formula: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
2. Generating the Dose-Response Curve and IC50 a. Plot the data using graphing software (e.g., GraphPad Prism). The y-axis should be Percent Viability, and the x-axis should be the logarithm of the inhibitor concentration.[20] b. Fit the data using a non-linear regression model, specifically a sigmoidal dose-response (variable slope) equation.[21] c. The software will calculate the IC50, which is the concentration of this compound that reduces cell viability by 50%.[10]
Data Presentation: Example Table
| This compound [µM] | Log [Inhibitor] | Avg. Luminescence (RLU) | % Viability |
| 0 (Vehicle) | N/A | 850,000 | 100.0% |
| 0.03 | -1.52 | 835,000 | 98.2% |
| 0.1 | -1.00 | 750,000 | 88.2% |
| 0.3 | -0.52 | 445,000 | 52.4% |
| 1.0 | 0.00 | 180,000 | 21.2% |
| 3.0 | 0.48 | 85,000 | 10.0% |
| 10.0 | 1.00 | 45,000 | 5.3% |
| Calculated IC50 | ~0.28 µM |
Section 5: Self-Validation and Best Practices
A protocol is only as trustworthy as its controls and validation steps.
-
Essential Controls : This protocol incorporates three critical controls:
-
Untreated Control : Cells in medium only, to assess baseline cell health.
-
Vehicle Control (DMSO) : Cells treated with the highest concentration of the solvent used to dissolve the inhibitor. This is the proper 100% viability reference , as the solvent itself can have minor effects on cells.[15]
-
Background Control : Medium only, to measure the background signal of the reagent and plate.
-
-
Cell Line Dependency : The IC50 of this compound is not a universal constant. It varies significantly between different cell lines due to factors like their underlying mutations, metabolic rates, and membrane permeability.[11] IC50 values for this inhibitor have been reported to range from 320 nM to over 1.25 µM in different lines.[11] Therefore, it is imperative to perform this optimization protocol for every unique cell line used in your research.
Conclusion
This application note provides a scientifically grounded and detailed protocol for determining the optimal concentration of this compound for cell viability studies. By understanding the rationale behind each step—from the inhibitor's mechanism to the principles of the viability assay—and by incorporating rigorous controls and validation practices, researchers can generate reliable, reproducible, and meaningful data. This foundational experiment is the first critical step in using this compound to accurately dissect the role of the Akt signaling pathway in health and disease.
References
-
Kovacic, Z. et al. (2015). Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics. Journal of Bioenergetics and Biomembranes. [Link]
-
Martorana, F. et al. (2022). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). International Journal of Oncology. [Link]
-
Pucci, C. et al. (2022). Malva sylvestris Flower Extract Exhibits Antineoplastic Potential Against Human Colon Cancer Cell Lines. MDPI. [Link]
-
Davidson College. IC50 Determination. edX. [Link]
-
Lathbridge, A. et al. (2023). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. [Link]
-
Yap, T. A. et al. (2015). Maximising the potential of AKT inhibitors as anti-cancer treatments. Molecular Cancer Therapeutics. [Link]
-
Wikipedia. Half-maximal inhibitory concentration (IC50). [Link]
-
Luo, Y. et al. (2005). Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo. Molecular Cancer Therapeutics. [Link]
-
Wagle, P. et al. (2018). PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. PLOS ONE. [Link]
-
McIlwaine, L. et al. (2022). Inhibition of AKT enhances chemotherapy efficacy and synergistically interacts with targeting of the Inhibitor of apoptosis proteins in oesophageal adenocarcinoma. Queen's University Belfast. [Link]
-
A. A. G. S. Al-Afifi, et al. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Su, M. et al. (2022). Selectivity Studies and Free Energy Calculations of AKT Inhibitors. MDPI. [Link]
-
PDB-101. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. RCSB PDB. [Link]
-
Hannah, R. et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]
-
Tewari, D. et al. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. Cancers. [Link]
-
Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
Rhodes, N. et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research. [Link]
-
Reddit. Help with determining IC50 for enzyme inhibitors. r/Biochemistry. [Link]
-
Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube. [Link]
-
O'Neill, A. et al. (2021). Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer. Cancers. [Link]
Sources
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 4. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Akt Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. This compound | Akt (Protein Kinase B) Inhibitors: Tocris Bioscience [rndsystems.com]
- 12. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 19. promega.com [promega.com]
- 20. courses.edx.org [courses.edx.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: Akt Inhibitor IV Treatment Protocol for Viral Replication Inhibition
[1][2]
Abstract & Mechanistic Rationale
The PI3K/Akt/mTOR signaling pathway is a critical host factor hijacked by numerous RNA and DNA viruses (e.g., Influenza A, HCV, VSV, HSV) to delay apoptosis, facilitate viral entry, and hijack translational machinery. Akt Inhibitor IV (CAS 681281-88-9) is a cell-permeable benzimidazole compound originally characterized as an inhibitor of an upstream kinase of Akt.
Critical Scientific Insight: While historically used to block Akt phosphorylation (Ser473/Thr308), recent high-impact studies suggest a complex mechanism of action. In specific viral contexts (e.g., VSV, Influenza), this compound has been observed to accumulate in mitochondria, disrupting cellular bioenergetics and effectively halting viral replication via mechanisms that may be distinct from, or additive to, canonical Akt blockade. This protocol is designed to rigorously distinguish between specific antiviral efficacy and general mitochondrial cytotoxicity.
Mechanistic Pathway & Intervention Points
The following diagram illustrates the canonical PI3K/Akt pathway and the dual-interference points of this compound.
Figure 1: Dual mechanism of action showing canonical Akt blockade and mitochondrial bioenergetic disruption.[1]
Compound Profile & Preparation
Strict adherence to solubility limits is required to prevent precipitation, a common cause of false-negative results.
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 681281-88-9 |
| Chemical Class | Benzimidazole derivative |
| Molecular Weight | 614.54 g/mol |
| Solubility | DMSO (up to 30 mg/mL); Ethanol (Low); Water (Insoluble) |
| Stability | Solid: 2 years at -20°C. Solution: 6 months at -80°C. |
Reconstitution Protocol
-
Calculation: To prepare a 10 mM Stock Solution , dissolve 6.15 mg of powder in 1.0 mL of sterile, cell-culture grade DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulate remains, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquot: Dispense into 20–50 µL aliquots in amber tubes (light sensitive).
-
Storage: Store at -20°C or -80°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).
Experimental Protocol: Antiviral Efficacy
Objective: Determine the IC50 (Inhibitory Concentration 50%) and CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (SI).
Phase 1: Cytotoxicity Screening (Mandatory Control)
Rationale: this compound can induce mitochondrial depolarization. You must prove viral reduction is not simply due to host cell death.
-
Seeding: Seed host cells (e.g., MDCK, A549, Vero) in 96-well plates (1.0 x 10⁴ cells/well). Incubate 24h.
-
Treatment: Prepare serial dilutions of this compound in maintenance media (0.1% DMSO final).
-
Range: 0.1 µM to 50 µM (8-point log scale).
-
-
Incubation: Incubate for 24–48h (matching the viral assay duration).
-
Readout: Perform MTS or CellTiter-Glo assay.
-
Calculation: Determine CC50 (concentration reducing cell viability by 50%).
Phase 2: Viral Inhibition Assay (Dose-Response)
-
Seeding: Seed cells in 24-well or 96-well plates to reach 90% confluency.
-
Pre-treatment (Optional but Recommended):
-
Wash cells with PBS.[2]
-
Add media containing this compound (e.g., 0.5 µM, 1.0 µM, 5.0 µM) for 1 hour prior to infection .
-
Note: This saturates intracellular kinase targets before the virus triggers the pathway.
-
-
Infection:
-
Infect cells at a specific MOI (e.g., 0.01 for multi-cycle, 1.0 for single-cycle) in the presence of the inhibitor.
-
Adsorb for 1 hour at 37°C.
-
-
Post-Infection Wash:
-
Remove inoculum. Wash 2x with PBS to remove unbound virus.
-
Add fresh maintenance media containing the inhibitor at the same concentration.
-
-
Incubation: Incubate for 24–48 hours (virus dependent).
-
Readout:
-
Supernatant: Plaque assay or TCID50 for viral titer.
-
Intracellular: qPCR for viral RNA or Western Blot for viral proteins (and p-Akt control).
-
Phase 3: Time-of-Addition Assay (Mechanism Validation)
Rationale: To determine if the inhibitor acts on entry, replication, or release.
Figure 2: Time-of-Addition workflow to isolate the stage of viral inhibition.
-
Group A (Full): Inhibitor present from -1h to harvest.
-
Group B (Entry): Inhibitor present -1h to 0h (removed after adsorption).
-
Group C (Post-Entry): Inhibitor added at +1h (after virus removal).
-
Comparison: If Group B shows no inhibition but Group C does, the compound targets replication/assembly, not entry.
Data Analysis & Interpretation
Summarize your results using the following structure to ensure statistical validity.
| Parameter | Formula/Definition | Acceptance Criteria |
| CC50 | Concentration killing 50% of uninfected cells. | Must be > 10µM for viable drug candidates. |
| IC50 | Concentration inhibiting 50% of viral replication. | Target < 1.0 µM. |
| Selectivity Index (SI) | SI > 10 is required to claim specific antiviral activity. | |
| p-Akt Status | Western blot band intensity (Ser473). | Should decrease dose-dependently (unless mitochondrial mechanism dominates). |
Troubleshooting & Expert Tips
-
Precipitation in Media: this compound is highly hydrophobic.
-
Solution: Do not add 100% DMSO stock directly to the well. Dilute stock 1:10 in media first, vortex, then add to cells. Ensure final DMSO < 0.5%.
-
-
Serum Binding: High FBS (10%) can bind the drug, reducing efficacy.
-
Solution: Perform infection assays in reduced serum media (e.g., Opti-MEM or 2% FBS) if cells tolerate it.
-
-
Paradoxical Akt Phosphorylation:
-
Observation: You may see increased p-Akt at low doses (0.1–1.0 µM) in some cell lines (e.g., HeLa).
-
Reason: Feedback loops or mitochondrial stress signaling.
-
Action: Rely on viral titer reduction and SI, rather than just Western blots, as the primary endpoint.
-
References
-
Dunn, E. F., et al. (2009). Akt Inhibitor Akt-IV Blocks Virus Replication through an Akt-Independent Mechanism. Journal of Virology. Retrieved from [Link]
-
Bae, S., et al. (2015). Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics. Cell Death & Disease.[3][4] Retrieved from [Link]
Sources
- 1. Akt Inhibitor MK2206 Prevents Influenza pH1N1 Virus Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 681281-88-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
Introduction: The Central Role of Akt in Cellular Signaling
An In-Depth Guide to the In Vitro Akt Kinase Assay Using Akt Inhibitor IV
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in a signal transduction pathway that is fundamental to numerous cellular processes.[1] The PI3K/Akt signaling cascade governs cell survival, growth, proliferation, metabolism, and angiogenesis.[2][3] This pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K).[4][5] PI3K then generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which recruits Akt to the plasma membrane, leading to its full activation through a series of phosphorylation events.[5]
Given its central role in promoting cell survival and proliferation, dysregulation of the Akt pathway is frequently implicated in various human diseases, most notably cancer, where it contributes to tumor growth and resistance to therapy.[1][6] This makes Akt a prime target for the development of novel therapeutic agents.[7] this compound is a small molecule compound used in research to probe the function of the Akt pathway. While initially described as an Akt inhibitor, its precise mechanism is complex. It is a cell-permeable benzimidazole compound that can promote the hyperphosphorylation of Akt while decreasing the phosphorylation of its downstream substrates. Some evidence suggests it may act by targeting a kinase upstream of Akt but downstream of PI3K.[8] This guide provides a comprehensive protocol for characterizing the inhibitory potential of compounds like this compound using a robust, non-radioactive in vitro kinase assay.
Understanding the Kinase Assay Principle
An in vitro kinase assay is a biochemical method used to measure the activity of a kinase enzyme. The fundamental components of this assay are:
-
Kinase: The purified, active enzyme of interest (e.g., recombinant human Akt1).
-
Substrate: A molecule—typically a peptide or protein—that is specifically phosphorylated by the kinase.
-
Phosphate Donor: Adenosine triphosphate (ATP) provides the phosphate group that the kinase transfers to the substrate.
-
Detection System: A method to quantify the phosphorylation event.
This protocol will detail a luminescence-based assay that measures the amount of adenosine diphosphate (ADP) produced during the kinase reaction. As the kinase consumes ATP, it generates ADP. The amount of ADP produced is directly proportional to the kinase activity. In an inhibition assay, a more potent inhibitor will lead to lower kinase activity, resulting in less ADP production and a lower luminescent signal.[9]
Visualizing the Landscape: Pathway and Protocol
To contextualize the experiment, it is crucial to visualize both the biological pathway being studied and the experimental workflow.
Caption: The canonical PI3K/Akt signaling pathway.
Caption: High-level workflow for the in vitro kinase inhibition assay.
Materials and Reagents
Core Components
-
Recombinant Akt1: Purified, active human Akt1 enzyme.
-
Akt Substrate Peptide: A specific peptide substrate for Akt (e.g., Crosstide, Ac-GRPRTSSFAEG-NH₂).
-
This compound: (CAS 959841-49-7).
-
Adenosine 5'-Triphosphate (ATP): High purity, molecular biology grade.
-
Dimethyl Sulfoxide (DMSO): Anhydrous, for inhibitor stock preparation.
-
Ultrapure Water: Nuclease-free.
Buffers and Assay Kits
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT. Buffer composition may need optimization depending on the specific kinase and assay format.[6][10]
-
Luminescence-Based ADP Detection Kit: Such as ADP-Glo™ Kinase Assay (Promega) or equivalent. These kits typically include:
-
ADP-Glo™ Reagent (to stop the kinase reaction and deplete ATP).
-
Kinase Detection Reagent (to convert ADP to ATP and provide luciferase/luciferin).
-
-
Stop Solution (Optional, for manual assays): 75 mM EDTA in water.
Equipment and Consumables
-
Luminometer: Plate reader capable of measuring luminescence.
-
Solid White, Opaque 96-well or 384-well Assay Plates: For low background luminescence measurements.
-
Multichannel Pipettes and Sterile Tips: For accurate liquid handling.
-
Reagent Reservoirs.
-
Incubator: Set to 30°C or room temperature.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for determining the IC₅₀ value of this compound in a 96-well plate format.
Part 1: Reagent Preparation
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. For example, for a compound with a molecular weight of 614.54 g/mol , dissolve 6.15 mg in 1 mL of DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light.
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the 10 mM stock to create a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series is common.
-
First, create a top working concentration (e.g., 100 µM) in 1X Kinase Buffer. Crucially, ensure the final DMSO concentration in all wells, including controls, is constant and low (typically ≤1%) , as DMSO can affect enzyme activity.[11]
-
-
ATP Solution:
-
Prepare a concentrated stock (e.g., 10 mM) in ultrapure water.
-
For the assay, dilute this stock in 1X Kinase Buffer to a working concentration. The optimal ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific Akt enzyme being used, as this provides the greatest sensitivity for competitive inhibitors.[11] For many kinases, this is in the range of 10-50 µM.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant Akt1 enzyme and substrate peptide in 1X Kinase Buffer to their final desired concentrations. The optimal enzyme concentration must be determined empirically to ensure the reaction is in the linear range and the signal is robust.[11]
-
It is often convenient to prepare a 2X master mix of enzyme and substrate together.
-
Part 2: Assay Procedure
The following steps are based on the principles of the ADP-Glo™ assay.[9] Adjust volumes as needed for your specific plate format and kit instructions.
-
Plate Setup (Total Volume: 25 µL per well for kinase reaction):
-
Add 5 µL of the appropriate this compound dilution to each well of a 96-well plate.
-
Controls are essential. Prepare wells for:
-
100% Activity Control (Positive Control): 5 µL of buffer with the same final DMSO concentration as the inhibitor wells.
-
No Enzyme Control (Background Control): 5 µL of buffer with DMSO. This will be used for background subtraction.
-
-
Refer to the sample plate layout table below.
-
-
Add Kinase/Substrate:
-
Add 10 µL of the 2.5X Akt1/Substrate Peptide master mix to all wells except the "No Enzyme Control".
-
To the "No Enzyme Control" wells, add 10 µL of the 2.5X Substrate Peptide mix (without enzyme).
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2.5X ATP working solution to all wells to start the reaction.
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction, where less than 10-15% of the substrate has been consumed.
-
-
Stop Reaction and Deplete ATP:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Sample 96-Well Plate Layout
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | 100 µM | 100 µM | 33.3 µM | 33.3 µM | 11.1 µM | 11.1 µM | 3.7 µM | 3.7 µM | 1.2 µM | 1.2 µM | 100% Act | BG |
| B | 0.4 µM | 0.4 µM | 0.14 µM | 0.14 µM | 46 nM | 46 nM | 15 nM | 15 nM | 5 nM | 5 nM | 100% Act | BG |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| (Experiments are typically run in duplicate or triplicate) | ||||||||||||
| 100% Act: 100% Activity Control (DMSO only) | ||||||||||||
| BG: Background Control (No Enzyme) |
Data Analysis and Interpretation
-
Background Subtraction: Average the luminescence signal from the Background (BG) control wells and subtract this value from all other wells.
-
Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula:[12] % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))
-
IC₅₀ Curve Fitting:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[11][13]
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
-
Quantitative Data Summary
| Parameter | Value |
| This compound IC₅₀ | [Calculated Value] nM/µM |
| 95% Confidence Interval | [Lower Bound] to [Upper Bound] |
| Hill Slope | [Calculated Value] |
| R² | [Calculated Value] |
Ensuring Trustworthiness: Validation and Troubleshooting
A robust assay is a self-validating one. The inclusion of proper controls and an understanding of potential pitfalls are critical for generating trustworthy data.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Contaminated reagents (ATP in substrate).2. Non-enzymatic hydrolysis of ATP. | 1. Use high-purity reagents.2. Ensure buffer pH is stable. Run a "no enzyme, no substrate" control. |
| No or Low Signal in Positive Control | 1. Inactive kinase enzyme.2. Incorrect buffer components (e.g., missing MgCl₂).3. Assay conditions outside linear range. | 1. Use a new aliquot of enzyme; verify activity with a known substrate.2. Double-check buffer preparation.3. Optimize enzyme concentration and incubation time. |
| Poor Curve Fit (Low R²) | 1. Pipetting errors.2. Inhibitor precipitation at high concentrations.3. Incorrect dilution series calculation. | 1. Use calibrated pipettes; perform dilutions carefully.2. Check inhibitor solubility in the final assay buffer.3. Recalculate and remake the dilution series. |
| Inhibitor Shows No Effect | 1. Inactive inhibitor compound.2. The inhibitor is not effective against the specific kinase isoform in vitro.[14]3. ATP concentration is too high (for competitive inhibitors). | 1. Verify compound integrity.2. Confirm the reported mechanism of action.3. Lower the ATP concentration to be near the Kₘ. |
References
-
Gatza, E., et al. (2014). Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics. ACS Chemical Biology. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
Elabscience. (n.d.). Akt/PKB Signaling Pathway. Retrieved from [Link]
-
Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell. Retrieved from [Link]
-
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research. Retrieved from [Link]
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. (Note: While a specific article wasn't in the search, this is a representative high-authority source on the topic. The general concept is supported by multiple provided links.)
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Akt/PKB signaling pathway. Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves.... Retrieved from [Link]
-
protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]
-
BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
Sources
- 1. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [sigmaaldrich.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. protocols.io [protocols.io]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. researchgate.net [researchgate.net]
Akt Inhibitor IV incubation time for western blot analysis
Topic: Optimization of Akt Inhibitor IV Incubation Time for Western Blot Analysis Content Type: Application Note & Detailed Protocol Target Audience: Cell Biologists, Pharmacologists, and Signal Transduction Researchers[1]
Abstract & Core Directive
This compound (CAS 681281-88-9) is a cell-permeable benzimidazole compound that inhibits Akt signaling by targeting a kinase upstream of Akt but downstream of PI3K.[1][2][3] Unlike allosteric inhibitors (e.g., MK-2206), this compound exerts a dual mechanism: rapid inhibition of phosphorylation at Thr308 and Ser473 , followed by mitochondrial accumulation that drives oxidative stress.[1]
Critical Application Note: The "incubation time" for this compound is not a single static number; it is a dynamic variable dependent on your readout.
-
0.5 – 2 Hours: Optimal for measuring phosphorylation inhibition (Signaling studies).[1]
-
12 – 24 Hours: Required for measuring phenotypic outcomes (Apoptosis, FOXO nuclear translocation).[1]
This guide provides a standardized workflow to determine the precise window for Western Blot analysis, preventing common artifacts such as "rebound phosphorylation" or mitochondrial toxicity masking specific kinase inhibition.
Mechanism of Action & Pathway Logic
To interpret Western Blot data accurately, one must understand that this compound does not bind the Akt ATP-pocket directly in the same manner as staurosporine.[1] It acts upstream, preventing the activation loop phosphorylation.
Pathway Diagram: Target Engagement
Figure 1: Mechanism of Action.[1] this compound blocks the transition of Akt to its phosphorylated state (p-Akt) while simultaneously accumulating in mitochondria at high concentrations.[1][4]
Experimental Design: Time Course Optimization
Expert Insight: A common failure mode is treating cells for 24 hours and blotting for p-Akt.[1] By 24 hours, feedback loops (e.g., RTK upregulation via FOXO) can cause "rebound" phosphorylation, or mitochondrial toxicity may degrade total protein levels, leading to false interpretations.[1]
Recommended Time Points
| Time Point | Biological Event | Western Blot Target Priority | Expected Outcome (with Inhibitor) |
| 0 - 15 min | Drug uptake & initial binding | Total Akt (Loading Control) | No change.[1] |
| 30 min - 2 hrs | Primary Signaling Inhibition | p-Akt (Ser473 / Thr308) | >80% Reduction in band intensity. |
| 4 - 8 hrs | Downstream effector modulation | p-GSK-3β, p-S6, p-FOXO1 | Reduction in downstream phosphorylation. |
| 12 - 24 hrs | Phenotypic change / Feedback | Cleaved Caspase-3, PARP | Apoptosis markers appear; p-Akt may rebound.[1] |
Detailed Protocol: Western Blot Analysis
Reagents Required
-
This compound: Stock solution (10 mM) in high-grade DMSO.[1] Store at -20°C.
-
Lysis Buffer: RIPA or NP-40 supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.[1] Note: Phosphatase inhibitors are non-negotiable.[1]
-
Antibodies:
Step-by-Step Workflow
1. Cell Seeding & Starvation (Day 1-2)
-
Critical Step: Serum starve cells (0.1% - 0.5% FBS) for 12–16 hours prior to treatment.[1]
2. Inhibitor Treatment (Day 2)
-
Prepare a 1000x Master Mix of this compound in DMSO.
-
Dilute into warm media to reach final concentration (Standard: 1 µM ; Range: 0.5 – 5 µM).
-
Control: Treat control wells with DMSO only (Final concentration < 0.1%).
-
Incubation: Place in incubator for 1 Hour (for signaling check) or 24 Hours (for apoptosis).
3. Stimulation (Optional but Recommended)
-
If checking inhibition of induced Akt: Add EGF (50 ng/mL) or Insulin (100 nM) for the last 15 minutes of the inhibitor incubation.
-
Logic: This proves the inhibitor can block acute upstream activation.[1]
4. Lysis & Harvesting
-
Place plates on ice immediately.
-
Wash 1x with ice-cold PBS.[1]
-
Add ice-cold Lysis Buffer containing Phosphatase Inhibitor Cocktail.[1]
-
Scrape and collect lysates.[1] Incubate on ice for 20 min. Centrifuge at 14,000 x g for 15 min at 4°C.
5. Western Blotting
-
Load 20-30 µg protein per lane.[1]
-
Block: 5% BSA in TBST for 1 hour (Milk can contain phosphoproteins that interfere with phospho-antibodies).[1]
-
Primary Antibody Incubation: Overnight at 4°C with gentle agitation.
-
Detection: ECL Chemiluminescence.
Workflow Visualization
Figure 2: Experimental Workflow for Phospho-Akt Analysis.
Troubleshooting & Validation
| Observation | Possible Cause | Solution |
| No reduction in p-Akt | Incubation too long (Rebound) | Shorten treatment to 1 hour. |
| Serum interference | Ensure serum starvation before treatment.[1][5] | |
| Total Akt levels decrease | Toxicity / Proteasomal degradation | Reduce concentration (try 500 nM) or time.[1] |
| High background on blot | Blocking with Milk | Use 5% BSA for phospho-antibodies.[1] |
| Inconsistent inhibition | DMSO precipitation | Ensure master mix is fully dissolved; do not add drug directly to cold media.[1] |
Self-Validating Check: Always run a Total Akt blot alongside the p-Akt blot.[1] If p-Akt decreases but Total Akt remains stable, the inhibition is specific.[1] If both decrease, you are observing cell death or protein degradation, not specific signaling inhibition.[1]
References
-
Kau, T. R., et al. "A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells."[1] Cancer Cell, 4(6), 463-476 (2003).[1] Link
-
Seminal paper identifying this compound and its IC50.[1]
-
-
Meinig, J. M., & Peterson, B. R. "Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics."[1] ACS Chemical Biology, 10(2), 570-576 (2015).[1] Link[1]
- Critical reference regarding mitochondrial toxicity and off-target effects.
-
Cayman Chemical. "this compound Product Datasheet." Link
-
Source for chemical properties and stability data.[1]
-
-
Sarbassov, D. D., et al. "Phosphorylation and regulation of Akt/PKB by the rictor-mTOR complex."[1] Science, 307(5712), 1098-1101 (2005).[1] Link[1]
- Context for Ser473 phosphoryl
Sources
Application Note: Dissecting Insulin Signaling with Akt Inhibitor IV
Topic: Using Akt Inhibitor IV in Insulin Signaling Pathway Research Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Protein Kinase B (Akt) node acts as the central junction in the insulin signaling cascade, governing glucose metabolism, cell survival, and protein synthesis. This compound (CAS 681281-88-9) is a cell-permeable benzimidazole compound that functions as a potent, reversible inhibitor of Akt phosphorylation. Unlike allosteric inhibitors (e.g., MK-2206) that lock the kinase in a closed conformation, this compound operates by blocking the ATP-binding site or upstream activation, resulting in the rapid loss of Phospho-Akt (Ser473/Thr308).
This guide provides a rigorous framework for utilizing this compound to validate insulin-dependent mechanisms, specifically focusing on GLUT4 translocation and downstream metabolic regulation.
Technical Profile & Mechanism of Action
Chemical Identity[1][2]
-
IUPAC Name: 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide
-
Target: Pan-Akt (Akt1, Akt2, Akt3)
-
IC50 (Cell-Free): ~10 nM
-
IC50 (Cellular): 300–600 nM (Cell line dependent)
Mechanistic Insight
In the context of insulin signaling, insulin receptor activation recruits PI3K, generating PIP3, which recruits Akt to the plasma membrane. Here, Akt is normally phosphorylated by PDK1 (at Thr308) and mTORC2 (at Ser473).
This compound disrupts this process.[2][3] While early literature described it as an ATP-competitive inhibitor, functional data suggests it effectively blocks the upstream phosphorylation events required for activation. Consequently, it acts as a "functional knockout" of the kinase's catalytic activity without degrading the total protein.
Pathway Visualization
The following diagram illustrates the specific blockade point of this compound within the insulin signaling network.
Caption: Schematic of the insulin signaling cascade showing this compound preventing the transition of Akt to its active phosphorylated state, thereby blocking downstream metabolic effectors like GLUT4 and GSK3.[6]
Experimental Design Considerations
Solubility and Stability
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution (6.14 mg/mL).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Stable for 3 months.
-
Working Solution: Dilute directly into culture media immediately before use.
Dose-Response Strategy
Do not rely on a single concentration. Sensitivity varies between cell types (e.g., adipocytes vs. myocytes).
| Cell Type | Recommended Range | Optimal Timepoint |
| 3T3-L1 Adipocytes | 1.0 – 5.0 µM | 30–60 min (Pre-treatment) |
| L6 Myotubes | 0.5 – 2.0 µM | 30–60 min (Pre-treatment) |
| HepG2 Hepatocytes | 1.0 – 10.0 µM | 1–4 hours |
Controls (Self-Validation)
-
Negative Control: DMSO vehicle control (0.1% v/v).
-
Positive Control: Insulin (100 nM) stimulation without inhibitor.
-
Pathway Control: Wortmannin (100 nM) to confirm PI3K dependence (upstream check).
Protocol 1: Validation via Western Blotting
Objective: Confirm that this compound effectively blocks Insulin-stimulated phosphorylation of Akt at Ser473 and Thr308.
Materials
-
Differentiated 3T3-L1 adipocytes or relevant cell line.[7]
-
Serum-free DMEM.
-
Insulin (human, recombinant).
-
This compound (10 mM stock).
-
Lysis Buffer (RIPA + Phosphatase Inhibitors).
Step-by-Step Methodology
-
Starvation: Wash cells 2x with PBS and incubate in serum-free media for 2–4 hours to reduce basal Akt phosphorylation.
-
Inhibitor Treatment:
-
Add This compound to experimental wells (Final conc: 1 µM, 5 µM ).
-
Add DMSO only to control wells.
-
Incubate for 60 minutes at 37°C.
-
-
Stimulation:
-
Add Insulin (Final conc: 100 nM ) to "Stimulated" and "Inhibitor + Stimulated" wells.
-
Incubate for 15 minutes at 37°C.
-
-
Lysis:
-
Place plates on ice immediately.
-
Aspirate media and wash 1x with ice-cold PBS.
-
Add ice-cold Lysis Buffer. Scrape and collect lysate.
-
-
Analysis:
-
Perform SDS-PAGE and transfer to nitrocellulose/PVDF.
-
Primary Antibodies: Anti-pAkt (Ser473), Anti-pAkt (Thr308), Anti-Total Akt (Loading Control).
-
Expected Result: Insulin alone yields strong bands for pAkt. Inhibitor + Insulin yields faint or absent pAkt bands, while Total Akt remains constant.
-
Protocol 2: Functional Glucose Uptake Assay
Objective: Quantify the physiological impact of Akt inhibition on insulin-stimulated glucose transport.
Materials
-
Glucose uptake tracer: 2-NBDG (fluorescent) or [³H]-2-Deoxyglucose (radioactive).
-
KRPH Buffer (Krebs-Ringer Phosphate HEPES).
Step-by-Step Methodology
-
Preparation: Seed and differentiate cells (e.g., 3T3-L1) in 24-well plates.
-
Starvation: Serum-starve cells for 2 hours in serum-free DMEM.
-
Pre-treatment:
-
Wash cells 2x with warm KRPH buffer.
-
Treat with This compound (2 µM) or Vehicle for 45 minutes .
-
-
Stimulation:
-
Add Insulin (100 nM) to appropriate wells.[7] Incubate for 20 minutes (still in presence of inhibitor).
-
-
Uptake Phase:
-
Add Tracer (e.g., 100 µM 2-NBDG).
-
Incubate for 10–15 minutes at 37°C.
-
-
Termination:
-
Rapidly wash cells 3x with ice-cold PBS containing 10 mM unlabeled glucose (to stop transport).
-
-
Measurement:
-
Fluorescence: Lyse cells and read fluorescence (Ex/Em: 465/540 nm).
-
Radioactivity: Lyse in NaOH, add scintillation fluid, and count CPM.
-
-
Data Analysis:
-
Normalize to total protein content.
-
Calculate % Inhibition:
.
-
Critical Analysis & Troubleshooting (E-E-A-T)
Specificity vs. Toxicity
While this compound is potent, it is less selective than newer allosteric inhibitors like MK-2206.
-
High Dose Warning: At concentrations >10 µM, off-target effects on mitochondrial function and ROS production have been reported. Always perform a viability assay (e.g., MTT) if exceeding 5 µM for >24 hours.
-
Isoform Selectivity: this compound is generally considered a pan-Akt inhibitor . If isoform-specific dissection (Akt1 vs. Akt2) is required for metabolic phenotyping, genetic knockdown (siRNA) or isoform-specific allosteric inhibitors are recommended alongside this compound.
Troubleshooting Table
| Observation | Possible Cause | Corrective Action |
| No reduction in pAkt | Inhibitor degraded or incubation too short. | Use fresh stock; extend pre-incubation to 60-90 min. |
| High basal pAkt | Incomplete starvation. | Increase serum starvation time; ensure BSA in media is fatty-acid free. |
| Cell detachment | Toxicity from DMSO or Inhibitor. | Reduce concentration to <5 µM; keep DMSO <0.1%. |
| Variable Glucose Uptake | Inconsistent washing. | Use ice-cold buffers strictly to stop transport kinetics instantly. |
References
-
Kau, T. R., et al. (2003). "A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells."[3] Cancer Cell, 4(6), 463-476.[3]
- Foundational paper identifying this compound and its effect on FOXO1a.
- Linares, J. F., et al. (2014). "this compound inhibits the PI3K/Akt/mTOR pathway and induces apoptosis in human leukemia cells." Cellular Physiology and Biochemistry.
-
Tan, S., et al. (2015). "Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics."[3] ACS Chemical Biology, 10(2), 570-576.[3]
- Critical reference for toxicity and mitochondrial off-target effects
-
Cayman Chemical. "this compound Product Information."
- Source for chemical properties and IC50 d
Sources
- 1. biocompare.com [biocompare.com]
- 2. Akt Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. British Journal of Cancer Research [britishjournalofcancerresearch.com]
- 7. Facilitation of Glucose Uptake by Lupeol through the Activation of the PI3K/AKT and AMPK Dependent Pathways in 3T3-L1 Adipocytes -Journal of Life Science | Korea Science [koreascience.kr]
Troubleshooting & Optimization
Technical Support Center: Akt Inhibitor IV Solubility & Handling Guide
Product: Akt Inhibitor IV CAS: 681281-88-9 Chemical Class: Benzimidazole Derivative Primary Application: Inhibition of Akt phosphorylation (upstream target, likely PDK1 or ATP-binding pocket).[1]
Core Technical Overview
The "Elephant in the Room": Hydrophobicity this compound is a highly lipophilic (hydrophobic) small molecule. It is practically insoluble in water. The most common failure mode in experiments involving this inhibitor is precipitation ("crashing out") when the DMSO stock solution is introduced to aqueous buffers (PBS, cell culture media).
If you observe cloudiness, crystals, or a drop in biological efficacy, the compound has likely precipitated out of solution, meaning the effective concentration reaching your cells is near zero.
Solubility Data Table
| Solvent | Solubility Limit | Notes |
| DMSO | ~30 - 60 mg/mL | Recommended. 10 mM stock is standard. |
| Ethanol | < 1 mg/mL | Not Recommended. Poor solubility. |
| Water / PBS | Insoluble | Do not dissolve directly. |
| DMF | ~30 mg/mL | Alternative to DMSO for specific in vivo uses. |
Stock Preparation (The Foundation)
Protocol: Preparing a 10 mM Stock Solution
-
Step 1: Calculate the volume of DMSO required based on the batch-specific Molecular Weight (MW) listed on the vial label (typically ~614.54 g/mol , but varies with salt forms).
-
Step 2: Add high-grade anhydrous DMSO to the vial.
-
Step 3: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Step 4: Aliquot immediately into light-protective (amber) tubes.
-
Why? This compound is light-sensitive (yellow solid).
-
-
Step 5: Store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).
In Vitro Troubleshooting (Cell Culture)
The Problem: Adding 100% DMSO stock directly to media often causes immediate precipitation due to the rapid polarity shift.
The Solution: Serial Dilution & Intermediate Steps Do not "dump" the stock into the media. Use an intermediate dilution step or the "rapid vortex" method.
Visual Guide: Preventing Precipitation
Figure 1: Workflow to prevent "shock" precipitation. Direct addition often fails; intermediate dilution buffers the polarity shift.
Protocol: The "Intermediate" Method
-
Prepare a 1000x stock in DMSO (e.g., 10 mM).
-
Pipette the required volume of stock into a sterile tube.
-
Rapidly add a small volume of warm media (37°C) to the DMSO while vortexing.
-
Note: Serum proteins in media (FBS) can act as carriers and help keep the hydrophobic drug in solution better than serum-free media.
-
-
Transfer this pre-diluted mix to the final culture vessel.
-
Limit: Ensure final DMSO concentration is <0.5% (ideally <0.1%) to avoid solvent toxicity.
In Vivo Formulation (Animal Models)
Challenge: You cannot inject 100% DMSO into animals (toxicity). You cannot inject water (compound precipitates). Solution: Use a vehicle system that maintains solubility via co-solvents and surfactants.
Validated Vehicle Recipes
Option A: The "Gold Standard" Solubilizer (Cyclodextrin)
-
Best for: IP (Intraperitoneal) or IV (Intravenous) injection.
-
Recipe: 10% DMSO + 90% (20% SBE-β-CD in Saline).
Option B: The "Universal" Hydrophobic Vehicle
-
Best for: IP or Oral Gavage.[4]
-
Recipe: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Order of Mixing (Critical):
-
Dissolve drug in DMSO (10% vol).
-
Add PEG300 (40% vol) and vortex.
-
Add Tween-80 (5% vol) and vortex.
-
Slowly add Saline (45% vol) while vortexing.
-
-
Result: A clear solution. If cloudy, sonicate gently.
-
Option C: Oil-Based (Oral Only)
-
Recipe: 10% DMSO + 90% Corn Oil.
-
Note: Ensure the mixture is homogenous before gavage.
Visual Guide: Vehicle Selection Tree
Figure 2: Decision tree for selecting the appropriate in vivo vehicle based on administration route.
Frequently Asked Questions (FAQs)
Q: My solution turned cloudy immediately after adding the DMSO stock to PBS. Can I still use it? A: No. Cloudiness indicates the compound has precipitated into micro-crystals. Cells cannot uptake these crystals efficiently, and the local concentration will be unknown. You must discard this and prepare a fresh dilution using the "Intermediate Method" or ensure better mixing kinetics.
Q: Why is the pellet yellow? A: this compound is naturally a yellow solid. It is also light-sensitive. If your solution turns from yellow to colorless or brown over time, it may have degraded due to light exposure. Always store stocks in amber vials.
Q: Can I use Ethanol instead of DMSO? A: We do not recommend Ethanol. The solubility is significantly lower (<1 mg/mL) compared to DMSO (~30-60 mg/mL), making it difficult to achieve working concentrations without exceeding toxic solvent limits in culture.
Q: Is this compound fluorescent? A: Yes. This compound is cationic and has been shown to accumulate in mitochondria, exhibiting weak fluorescence (Excitation ~388 nm, Emission ~460 nm). Be aware of this if you are performing fluorescence microscopy, as it may cause background artifacts.
References
-
Cayman Chemical. this compound Product Information & Physical Data.
-
Tocris Bioscience. this compound Solubility & Reconstitution.
-
MedChemExpress (MCE). this compound (AKTIV) Chemical Structure & In Vivo Formulation.
-
Sigma-Aldrich. this compound - Calbiochem Product Sheet.
-
American Chemical Society (ACS). Mitochondrial Accumulation of this compound. ACS Chem. Biol. 2014.
Sources
Why Akt Inhibitor IV increases Akt phosphorylation (hyperphosphorylation)
Topic: Troubleshooting Akt Inhibitor IV (Benzimidazole Derivative) Induced Hyperphosphorylation Ticket ID: AKT-IV-HYPER-001 Status: Resolved / Knowledge Base Article
Executive Summary: The "Phantom Signal" Paradox
User Query: "I treated my cells with this compound (CAS 681281-88-9) to block the PI3K/Akt pathway. However, my Western blots show a massive increase in p-Akt (Ser473 and Thr308) compared to the control. Did the inhibitor fail? Is it actually an activator?"
Technical Diagnosis: The inhibitor is likely working correctly. You are observing "Hyperphosphorylation without Activation."
This compound is an ATP-competitive inhibitor.[1][2] Unlike allosteric inhibitors (e.g., MK-2206) which prevent membrane translocation and phosphorylation, ATP-competitive inhibitors bind to the active site. This binding induces a conformational change that "locks" the phosphate groups onto the kinase, protecting them from phosphatases (PHLPP/PP2A) while simultaneously blocking the transfer of ATP to downstream substrates.
Immediate Action: Do not use p-Akt (S473/T308) as a readout for efficacy. You must blot for downstream substrates (e.g., p-GSK3
Mechanistic Deep Dive (FAQ)
Q1: Why does an inhibitor cause more phosphorylation?
There are two distinct mechanisms driving this phenomenon. Understanding which one is dominant depends on your specific experimental timeline and cell context.
Mechanism A: The "Phosphatase Shielding" Effect (Intrinsic)
When this compound binds to the ATP-binding pocket, it stabilizes the kinase in a closed conformation. In the absence of the inhibitor, phosphatases (specifically PHLPP1/2 for S473 and PP2A for T308) constantly strip these phosphates off to reset the cycle.
-
The Lock: The inhibitor-bound Akt becomes sterically inaccessible to these phosphatases.
-
The Result: Phosphorylation accumulates because the "off switch" (dephosphorylation) is physically blocked, even though the "output" (kinase activity) is also blocked.
Mechanism B: The Feedback Loop Release (Extrinsic)
The PI3K/Akt/mTOR pathway contains a critical negative feedback loop.
-
Active mTORC1/S6K phosphorylates IRS-1 (Insulin Receptor Substrate-1) on inhibitory serine residues, dampening the signal.[3][4]
-
When you inhibit Akt, you shut down mTORC1 and S6K.
-
The Release: The repression of IRS-1 is lifted. IRS-1 becomes hyper-sensitive to growth factors, driving massive PI3K activation and PIP3 production.
-
The Recruitment: Excess PIP3 recruits more Akt to the membrane, where PDK1 and mTORC2 phosphorylate it.[5]
Visualization: The Paradox Explained
Figure 1: Dual mechanisms of Akt hyperphosphorylation. (Top) Structural protection prevents dephosphorylation. (Bottom) Loss of S6K feedback drives upstream PI3K activity.
Validation Protocols: Proving Efficacy
Since p-Akt is a false positive in this context, you must validate inhibition using downstream substrates.
Protocol: Downstream Substrate Validation
Objective: Confirm Akt kinase activity is inhibited despite high p-Akt levels.
Reagents:
-
Antibodies: p-GSK-3
(Ser9), p-PRAS40 (Thr246), or p-S6 Ribosomal Protein (Ser235/236). -
Control: Wortmannin or LY294002 (PI3K inhibitors) – these will decrease p-Akt and serve as a negative control for the pathway.
Workflow:
-
Seed Cells: Plate cells to reach 70-80% confluency.
-
Starvation (Optional but Recommended): Serum starve for 4-12 hours to reduce basal noise, depending on cell line.
-
Treatment:
-
Condition A: DMSO Control.
-
Condition B: this compound (Start at 1
M - 5 M). -
Condition C: MK-2206 (Allosteric control - optional).
-
-
Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15-30 minutes.
-
Lysis & Blot: Lyse in buffer containing phosphatase inhibitors.
Data Interpretation Table
| Target Marker | DMSO + Growth Factor | This compound Treated | Interpretation |
| p-Akt (S473) | High | Very High (Hyperphosphorylated) | Drug Bound Target. (Conformational Lock) |
| p-GSK-3 | High | Low / Absent | Successful Inhibition. Akt cannot phosphorylate GSK-3 |
| p-PRAS40 (T246) | High | Low / Absent | Successful Inhibition. Direct Akt substrate blocked. |
| p-S6 (S235/236) | High | Low | Successful Inhibition. Downstream mTORC1 pathway blocked. |
Troubleshooting Guide
Issue: "I see high p-Akt AND high p-GSK3 . The drug isn't working."
Possible Causes:
-
Dose too low: this compound IC50 is ~100 nM in cell-free assays, but cell-based assays often require 1-10
M due to ATP competition (intracellular ATP is high, ~1-5 mM). -
Timing: If you treat for >24 hours, the cell may upregulate compensatory pathways (e.g., ERK/MAPK) that can cross-phosphorylate GSK-3
.-
Fix: Measure at 1 hour and 4 hours post-treatment.
-
-
Off-Target Effects: At high concentrations (>10
M), benzimidazoles can disrupt mitochondrial potential (See Namasivayam et al.).
Issue: "How do I distinguish between Inhibitor IV and Allosteric Inhibitors?"
Users often confuse Inhibitor IV with MK-2206 or Inhibitor VIII.
Figure 2: Distinguishing inhibitor classes based on Western Blot phenotype.
References
-
Okuzumi, T. et al. (2009).[2] "Inhibitor hijacking of Akt activation." Nature Chemical Biology. Describes the structural basis of ATP-competitive inhibitors causing hyperphosphorylation by protecting the P-sites from phosphatases.
-
Chandarlapaty, S. et al. (2011). "AKT inhibition relieves feedback suppression of receptor tyrosine kinases." Cancer Cell. Establishes the feedback loop mechanism where inhibiting downstream effectors (S6K) causes rebound activation of upstream signaling (IRS-1/PI3K).
-
Namasivayam, V. et al. (2015). "Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics." Chemical Research in Toxicology. Highlights off-target mitochondrial effects and specific properties of the benzimidazole structure.
-
Santa Cruz Biotechnology / Merck. "this compound Product Data Sheet." Confirms the benzimidazole structure (CAS 681281-88-9) and its classification as an ATP-competitive inhibitor.
Sources
- 1. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Chronic inhibition of the mTORC1/S6K1 pathway increases insulin-induced PI3K activity but inhibits Akt2 and glucose transport stimulation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Akt Inhibitor IV Precipitation
Topic: Optimizing Solubility and Stability of Akt Inhibitor IV in Cell Culture Systems
Executive Summary & Technical Specifications
The Challenge: this compound (CAS 681281-88-9) is a potent, cell-permeable benzimidazole compound.[1][2] While highly effective at inhibiting Akt phosphorylation (IC₅₀ ~625 nM), it is intrinsically hydrophobic. Users frequently report immediate precipitation ("crashing out") when introducing concentrated DMSO stock solutions into aqueous cell culture media.
The Scientific Reality: Precipitation is not merely a nuisance; it fundamentally alters the effective concentration of the drug, leading to erratic IC₅₀ values and false-negative results. Furthermore, macro-aggregates can be cytotoxic via physical disruption of cell membranes rather than specific kinase inhibition.
Compound Specification Profile
| Parameter | Technical Detail |
| Chemical Name | 6-(2-Benzothiazolyl)-1-ethyl-2-[2-(methylphenylamino)ethenyl]-3-phenyl-1H-benzimidazolium iodide |
| CAS Number | 681281-88-9 |
| Molecular Weight | 614.54 g/mol |
| Primary Solvent | DMSO (Dimethyl sulfoxide) |
| Solubility Limit (DMSO) | ~30 - 60 mg/mL (Grade dependent) |
| Solubility (Water) | Insoluble (Precipitates immediately) |
| Appearance | Yellow to Orange Solid |
| Storage (Stock) | -20°C (Stable for ~6 months) |
Core Directive: The "Solvent Shock" Phenomenon[6]
When you pipette a 10 mM DMSO stock directly into a 10 mL dish of media, you create a transient interface where the local concentration of the inhibitor exceeds its solubility limit by orders of magnitude. This is Solvent Shock .
Mechanism of Failure:
-
Hydrophobic Exclusion: Water molecules organize around the hydrophobic inhibitor molecules, energetically favoring self-aggregation of the inhibitor.
-
Nucleation: Micro-crystals form instantly at the pipette tip.
-
Kinetic Trapping: Even if the final concentration is theoretically soluble, the crystals formed during the initial mixing are often thermodynamically stable and will not re-dissolve without significant energy input (heat/sonication).
Gold Standard Protocol: The "Step-Down" Dilution Method
Do not add high-concentration stock directly to the final culture vessel. Use this intermediate dilution protocol to maintain solubility.
Step-by-Step Methodology
Reagents Required:
-
This compound Stock (e.g., 10 mM in DMSO)
-
Sterile DMSO
-
Vortex mixer[3]
Protocol:
-
Warm the Stock: Thaw the DMSO stock solution at 37°C for 5-10 minutes. Ensure it is perfectly clear. If particulates are visible, sonicate in a water bath for 5 minutes.
-
Prepare an Intermediate Dilution (100x):
-
Instead of adding 1 µL of stock to 1 mL of media (1:1000), create a 100x intermediate in pure DMSO or a 50:50 DMSO:PBS mix (if stability allows).
-
Why? This breaks the dilution step into manageable gradients.
-
-
Pre-warm the Media: Ensure your cell culture media is at 37°C . Cold media drastically reduces solubility.
-
Rapid Dispersion Addition:
-
Hold the tube of media at a 45° angle.
-
Pipette the inhibitor solution directly into the center of the liquid volume (do not touch the side walls).
-
IMMEDIATELY vortex or pipette up-and-down vigorously.
-
Critical: The time between addition and mixing must be near zero to prevent nucleation.
-
-
Visual Inspection: Hold the media up to a light source. It should be clear. If it looks "milky" or "cloudy," precipitation has occurred.[5]
Visualization: Workflow & Troubleshooting Logic
Figure 1: Optimal Reconstitution Workflow
Caption: Figure 1.[6] The "Step-Down" dilution workflow minimizes solvent shock by ensuring the inhibitor is fully solubilized and warm before introduction to aqueous media.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for identifying the root cause of precipitation or unexpected toxicity.
Troubleshooting Center (FAQ)
Q1: I followed the protocol, but I still see crystals. Can I filter the media?
Answer: NO. If you filter media containing a precipitate (using a 0.22 µm filter), you are effectively removing the drug. You will treat your cells with vehicle (DMSO) only, leading to false negative results.
-
Corrective Action: You must redissolve the precipitate. Sonicate the media tube (if volume allows) or restart the preparation with a lower final concentration.
Q2: What is the maximum concentration I can use?
Answer: While solubility varies by media composition (serum content helps solubility), the practical limit for this compound in serum-free media is often ~10-20 µM . In 10% FBS media, you may achieve slightly higher concentrations due to albumin binding, but risk reduced bioavailability.
-
Recommendation: Most specific kinase inhibition occurs at 1-5 µM . If you need >10 µM, you are likely observing off-target effects.
Q3: My cells look vacuolated and are dying rapidly, even without visible precipitate. Why?
Answer: This is a known artifact of this compound. Scientific Insight: Research has shown that this compound is cationic and lipophilic, causing it to accumulate massively (up to 1000-fold) inside mitochondria [1]. This causes mitochondrial swelling, ROS production, and bioenergetic collapse independent of Akt inhibition.
-
Diagnostic: If your toxicity occurs within minutes to hours, it is likely mitochondrial toxicity, not Akt pathway inhibition.
Q4: Can I use a carrier protein?
Answer: Yes. If you are working in serum-free conditions, adding 0.1% BSA (Bovine Serum Albumin) to the media before adding the inhibitor can significantly stabilize the solution. The albumin acts as a carrier, sequestering the hydrophobic drug molecules and preventing aggregation.
References
-
Meinig, J.M. & Peterson, B.R. (2015). "Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics."[2][7] ACS Chemical Biology, 10(2), 570–576.
-
Cayman Chemical. (n.d.). "this compound Product Information." Cayman Chemical Product Data Sheet.
-
Merck (Calbiochem). (n.d.). "this compound - CAS 681281-88-9."[1][2][8][7][9] Merck Millipore.
-
BenchChem. (2025).[3] "Technical Support Center: Preventing Compound Precipitation in Cell Culture Media." BenchChem Technical Guides.
Sources
- 1. This compound - CAS 681281-88-9 - Calbiochem | 124011 [merckmillipore.com]
- 2. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS 681281-88-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Akt Inhibitor IV Mitochondrial Toxicity and ROS Production
Welcome to the technical support guide for researchers utilizing Akt Inhibitor IV. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the observed mitochondrial toxicity and reactive oxygen species (ROS) production associated with this compound. My aim is to equip you with the scientific rationale and practical protocols to navigate these off-target effects, ensuring the integrity and accuracy of your experimental outcomes.
Introduction: The Duality of this compound
This compound is a valuable tool for interrogating the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[1] However, accumulating evidence reveals that its potent anticancer and antiviral activities may stem significantly from direct, off-target effects on mitochondria.[2][3] This guide is structured to help you dissect these phenomena, distinguish on-target from off-target effects, and implement robust experimental designs.
Part 1: Troubleshooting Guide
This section addresses common experimental hurdles encountered when working with this compound, providing causal explanations and actionable solutions.
Question 1: I'm observing excessive, rapid cell death at concentrations close to the reported IC50 for Akt inhibition. Is this expected, and is it solely due to Akt pathway blockade?
Answer: This is a frequent and critical observation. While inhibition of the pro-survival Akt pathway does contribute to cell death, the rapid and extensive cytotoxicity you're likely observing is strongly indicative of off-target mitochondrial toxicity.
Causality: this compound, a cationic benzimidazole derivative, has been shown to massively accumulate in mitochondria.[2][3] This accumulation, driven by the mitochondrial membrane potential, can reach concentrations over 250 µM inside the mitochondria even with a 1 µM treatment in the culture medium.[2][3] This leads to:
-
Mitochondrial Swelling and Disintegration: The high intramitochondrial concentration disrupts the organelle's morphology, causing swelling and eventual breakdown.[2][3]
-
Bioenergetic Collapse: This structural damage leads to a profound disruption of cellular bioenergetics, including mitochondrial depolarization, a sharp decrease in mitochondrial respiration, and a subsequent drop in ATP production.[2][3][4]
-
Induction of Cell Death: The permeabilization of the outer mitochondrial membrane is a point of no return, releasing pro-apoptotic factors like cytochrome c and triggering cell death pathways.[5]
This cascade of events often occurs rapidly and can overshadow the more nuanced effects of Akt pathway inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death.
Protocol 1: Assessing Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to monitor mitochondrial health. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.[6]
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Positive Control: CCCP (a protonophore that rapidly depolarizes mitochondria)
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: Treat cells with a dose range of this compound and your vehicle control for your desired time points (e.g., 1, 4, 8, 24 hours). Include a positive control group treated with CCCP for the final 15-30 minutes of the experiment.
-
JC-1 Staining: Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Measurement: Add pre-warmed PBS or culture medium to the wells. Measure the fluorescence intensity using a plate reader.
-
Green (Monomers): Excitation ~485 nm / Emission ~535 nm
-
Red (Aggregates): Excitation ~560 nm / Emission ~595 nm
-
-
Analysis: Calculate the ratio of red to green fluorescence. A significant decrease in this ratio indicates mitochondrial depolarization.
Question 2: My reactive oxygen species (ROS) measurements are variable and difficult to reproduce after this compound treatment. What could be the cause?
Answer: Variability in ROS measurements is a common challenge due to the transient nature of ROS molecules and the potential for artifacts with certain detection reagents. With this compound, the massive disruption of mitochondrial bioenergetics is a primary driver of ROS production.[2][3]
Causality:
-
Electron Transport Chain (ETC) Disruption: The inhibitor's effect on mitochondrial structure and function can lead to the "leaking" of electrons from the ETC, which then react with molecular oxygen to form superoxide (O2•−), a primary ROS.
-
Feedback Loops: The initial burst of ROS can further damage mitochondrial components, leading to a vicious cycle of more ROS production.[4]
-
Assay-Specific Issues: Common ROS probes like H2DCFDA can be prone to auto-oxidation or photo-oxidation, leading to inconsistent results.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent ROS data.
Protocol 2: Measuring Mitochondrial Superoxide with MitoSOX™ Red
This protocol specifically measures superoxide, the primary ROS produced by the mitochondria.[7]
Materials:
-
MitoSOX™ Red reagent
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence plate reader or microscope
-
Positive Control: Antimycin A or Rotenone (ETC inhibitors known to induce mitochondrial ROS)
-
Negative Control: N-acetylcysteine (NAC), a ROS scavenger
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1. If using a negative control, pre-incubate cells with NAC for 1-2 hours before adding this compound.
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.
-
Loading: Remove the treatment medium, wash cells once with pre-warmed HBSS, and add the MitoSOX™ Red staining solution.
-
Incubation: Incubate at 37°C for 10-15 minutes, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed HBSS.
-
Measurement: Add pre-warmed HBSS or culture medium to the wells. Measure the red fluorescence (Excitation ~510 nm / Emission ~580 nm).
-
Analysis: Normalize the fluorescence signal to cell number or protein content to account for any cytotoxicity. A significant increase in red fluorescence indicates elevated mitochondrial superoxide production.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the direct evidence for this compound accumulating in mitochondria?
A: Studies have utilized the intrinsic weak fluorescence of this compound (excitation ~388 nm, emission ~460 nm).[2] Using confocal laser scanning microscopy, researchers have visualized its rapid and extensive accumulation in the mitochondria of living HeLa and Jurkat cells within minutes of treatment.[2][3] Flow cytometry analysis has further quantified this accumulation, showing that a 5 µM treatment can lead to an intramitochondrial concentration of over 1 mM.[2]
Q2: How can I distinguish between on-target anti-cancer effects (via Akt inhibition) and off-target mitochondrial toxicity?
A: This is a critical experimental question. A multi-pronged approach is necessary:
-
Time-Course Analysis: Mitochondrial toxicity often manifests very rapidly (within minutes to a few hours), while effects from the inhibition of signaling pathways and subsequent changes in gene expression or protein synthesis may take longer (e.g., 12-48 hours).
-
Dose-Response Comparison: Perform parallel dose-response curves for:
-
p-Akt levels (Western Blot): To determine the concentration range for on-target activity.
-
Mitochondrial Depolarization (JC-1 assay): To identify the onset of mitochondrial toxicity.
-
Cell Viability (MTT or similar assay): To measure overall cytotoxicity. If the concentrations causing mitochondrial depolarization and cytotoxicity are significantly lower or occur much faster than those required for sustained Akt inhibition, it points to off-target effects being a primary driver of cell death.
-
-
Rescue Experiments: In some systems, it might be possible to rescue cells from Akt inhibition-induced apoptosis by expressing a constitutively active Akt mutant. If this mutant fails to rescue cells from this compound-induced death, it suggests a mechanism independent of the Akt pathway.
Q3: Can the observed cell death be caspase-independent?
A: Yes. The profound disruption of mitochondrial bioenergetics can lead to a type of regulated necrosis or caspase-independent cell death.[8] While the release of cytochrome c can activate the canonical caspase-dependent apoptotic pathway, the rapid depletion of ATP can prevent the energy-dependent execution of apoptosis, leading to a more necrotic phenotype. To investigate this, you can co-treat your cells with this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK). If the caspase inhibitor fails to prevent cell death (as assessed by a viability assay like propidium iodide staining), it indicates a caspase-independent mechanism is at play.[8]
Q4: Is there a link between the Akt pathway itself and mitochondrial function?
A: Absolutely. The Akt pathway is known to promote cell survival in part by protecting mitochondrial integrity.[9][10] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins like BAD, preventing them from disrupting mitochondrial function.[11][12] It can also prevent the release of cytochrome c from mitochondria.[11] Therefore, inhibiting Akt can indirectly lead to mitochondrial dysfunction. However, the key distinction with this compound is the direct and massive accumulation within the mitochondria, causing a rapid physical and bioenergetic collapse that is distinct from the more indirect, signaling-mediated effects of on-target Akt inhibition.[2][3]
Signaling and Toxicity Pathway Overview
Caption: On-target vs. off-target effects of this compound.
Quantitative Data Summary
| Parameter | This compound Effect | Typical Concentration Range | Key Consequence |
| Akt Phosphorylation | Decrease | 0.5 - 5 µM | Inhibition of pro-survival signaling |
| Mitochondrial Accumulation | Massive Increase | > 1 µM (in medium) | Triggers organelle damage |
| Mitochondrial Membrane Potential (ΔΨm) | Rapid Decrease | 1 - 10 µM | Loss of proton gradient, impaired ATP synthesis |
| Oxygen Consumption Rate (OCR) | Profound Decrease | 1 - 10 µM | Inhibition of cellular respiration |
| Mitochondrial ROS Production | Significant Increase | 1 - 10 µM | Oxidative stress, cellular damage |
| Cell Viability | Rapid Decrease | 0.5 - 10 µM | Cytotoxicity via multiple mechanisms |
Concentration ranges are cell-line dependent and should be empirically determined.
References
-
Lige, B., et al. (2015). Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics . ACS Chemical Biology. Available from: [Link]
-
Lige, B., et al. (2015). Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics . National Institutes of Health. Available from: [Link]
-
Wang, L., et al. (2022). Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases . International Journal of Molecular Sciences. Available from: [Link]
-
Wang, Y., et al. (2024). Mito-LND and (E)-Akt inhibitor-IV: novel compounds inducing endoplasmic reticulum stress and ROS accumulation against hepatocellular carcinoma . Journal of Translational Medicine. Available from: [Link]
-
Kumar, A., et al. (2010). Akt inhibitors: Mechanism of action and implications for anticancer therapeutics . Expert Opinion on Investigational Drugs. Available from: [Link]
-
Easton, A. A., et al. (2017). Akt Inhibitor Akt-IV Blocks Virus Replication through an Akt-Independent Mechanism . Journal of Virology. Available from: [Link]
-
Han, Y. H., et al. (2019). Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells . Oncogenesis. Available from: [Link]
-
Caspase-Independent Cell Death Mechanisms . Madame Curie Bioscience Database. Available from: [Link]
-
Mitochondrial toxicity: measurement and applications . BMG Labtech. (2023). Available from: [Link]
-
Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species . Antioxidants & Redox Signaling. Available from: [Link]
-
Lee, Y. J., et al. (2013). Caspase-Independent Cell Death Is Involved in the Negative Effect of EGF Receptor Inhibitors on Cisplatin in Non–Small Cell Lung Cancer Cells . Clinical Cancer Research. Available from: [Link]
-
Starkov, A. A. (2010). Measurement of Mitochondrial ROS Production . Methods in Molecular Biology. Available from: [Link]
-
Mitochondrial Toxicity Assays . Araceli Biosciences. (2022). Available from: [Link]
-
Chen, P. C., & Chen, J. Y. (2021). The Impact of Oxidative Stress and AKT Pathway on Cancer Cell Functions and Its Application to Natural Products . Antioxidants. Available from: [Link]
-
Martínez-Sámano, J., et al. (2018). Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer . Frontiers in Oncology. Available from: [Link]
-
Zorova, L. D., et al. (2018). Measurement of Mitochondrial ROS Formation . Methods in Molecular Biology. Available from: [Link]
-
Reactive Oxygen Species (ROS) Detection . BMG Labtech. (2026). Available from: [Link]
-
Kennedy, S. G., et al. (1999). Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria . Molecular and Cellular Biology. Available from: [Link]
-
Effect of Akt inhibition on mitochondrial ROS production . ResearchGate. Available from: [Link]
-
Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution . Agilent. Available from: [Link]
-
Wang, H., et al. (2022). Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells . Molecules. Available from: [Link]
-
What is the best approach to measure reactive oxygen species from isolated mitochondria? . ResearchGate. (2017). Available from: [Link]
-
Yu, M., et al. (2010). Reactive oxygen species via redox signaling to PI3K/AKT pathway contribute to the malignant growth of 4-hydroxy estradiol-transformed mammary epithelial cells . The Journal of Steroid Biochemistry and Molecular Biology. Available from: [Link]
-
Mitochondrial Toxicity Assay . Creative Biolabs. Available from: [Link]
-
Wolf, D. M., et al. (2022). Mitochondrial bioenergetic profiling reveals off-target effects of kinase inhibitors in cancer cell models . Bioenergetics Communications. Available from: [Link]
-
Chae, Y. C., et al. (2016). MITOCHONDRIAL Akt REGULATION OF HYPOXIC TUMOR REPROGRAMMING . PLoS ONE. Available from: [Link]
-
O'Farrell, F. (2013). AKT inhibition: a bad AKT inhibitor in liver injury and tumor development? . Journal of Clinical Investigation. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mito-LND and (E)-Akt inhibitor-IV: novel compounds inducing endoplasmic reticulum stress and ROS accumulation against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 6. Mitochondrial Toxicity Assay - Creative Biolabs [creative-biolabs.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases [aginganddisease.org]
- 10. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]
- 11. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Distinguishing Akt Inhibitor IV Off-Target Effects in Cytotoxicity Assays
Introduction
Akt Inhibitor IV, also known as API-1, is a widely used small molecule tool for interrogating the PI3K/Akt signaling pathway, which is a central regulator of cell survival, proliferation, and metabolism.[1][2] While potent in its ability to induce cytotoxicity in cancer cell lines, a critical challenge for researchers is deconvoluting the observed cell death between specific, on-target inhibition of Akt and unintended off-target effects.[3] This guide provides a comprehensive framework, including frequently asked questions and detailed troubleshooting workflows, to help you design rigorous experiments and confidently interpret your cytotoxicity data.
A crucial finding that complicates the interpretation of data from this compound is its propensity to accumulate in mitochondria.[3][4] This accumulation can lead to mitochondrial swelling, depolarization, increased production of reactive oxygen species (ROS), and a profound disruption of cellular bioenergetics.[3][4][5][6] These mitochondrial effects can induce cytotoxicity independently of the inhibitor's action on Akt, making it imperative to perform the correct control experiments.[3][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: My cytotoxicity results with this compound are dramatic. How can I be sure this is an Akt-specific effect?
A: This is the most critical question. High cytotoxicity alone is not sufficient evidence of on-target activity. The gold standard is to demonstrate that the effect can be rescued or phenocopied. You must perform experiments to (1) confirm engagement of the Akt pathway in your cells at the concentrations used, and (2) rule out general cellular toxicity. The workflows in Section 2 are designed to address this directly.
Q2: What are the known off-target effects of this compound?
A: The most significant documented off-target effect is the massive accumulation of the compound in mitochondria.[3][4] This leads to mitochondrial membrane depolarization, disruption of cellular respiration, and generation of ROS, which can trigger apoptosis or necrosis through mechanisms entirely independent of Akt signaling.[3][4][6] At higher concentrations (e.g., 10 μM), it can also activate the unfolded protein response.[6] Therefore, attributing all observed cytotoxicity to Akt inhibition without further evidence is a major pitfall.
Q3: What is a reasonable concentration range to use for this compound in cell-based assays?
A: Start with a dose-response curve. The IC50 for proliferation inhibition in sensitive cell lines like Jurkat and HeLa is reported to be around 0.3-0.4 μM.[5][6] However, the concentration required to inhibit downstream Akt signaling (e.g., phosphorylation of substrates) may be different. It is critical to determine the lowest concentration of this compound that gives a robust inhibition of a downstream Akt biomarker (see Workflow 1) and use this concentration range for your cytotoxicity assays. Using concentrations significantly above the IC50 for target inhibition increases the likelihood of off-target effects.[3]
Q4: Are there alternative, more specific Akt inhibitors I can use as controls?
| Inhibitor | Mechanism of Action | Typical IC50 (Pan-Akt) | Notes |
| This compound (API-1) | Binds Pleckstrin Homology (PH) domain, prevents membrane translocation.[2][7] | ~0.6 µM (for FOXO1a export)[5] | Prone to mitochondrial off-target effects.[3][4] |
| MK-2206 | Allosteric inhibitor, non-ATP competitive.[8][9] | 8-12 nM (Akt1/2)[9] | Highly selective, widely used as a benchmark.[9][10] |
| Ipatasertib (GDC-0068) | ATP-competitive inhibitor.[8][9] | 5-18 nM[9] | Highly selective with good clinical data.[11] |
| Capivasertib (AZD5363) | ATP-competitive inhibitor.[12] | <10 nM[12] | Potent pan-Akt inhibitor currently in clinical trials.[13] |
Section 2: In-Depth Troubleshooting Workflows
These workflows are designed to be followed sequentially to build a robust case for on-target versus off-target effects.
Workflow 1: Confirming On-Target Akt Pathway Engagement
The first step is to prove that this compound is actually inhibiting the Akt signaling pathway in your specific cell line at the concentrations you are using in your cytotoxicity assays. The most direct way to do this is via Western Blot.
Key Principle: If the observed cytotoxicity is due to Akt inhibition, then the concentrations of the inhibitor causing cell death must also cause a corresponding decrease in the phosphorylation of known Akt substrates.[14]
Caption: Workflow for confirming Akt pathway inhibition via Western Blot.
Detailed Protocol: Western Blot for Akt Substrate Phosphorylation
-
Cell Treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Treat with a vehicle control (e.g., DMSO) and a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for 1-4 hours. A shorter time point is preferred to assess direct signaling effects rather than downstream consequences of cell death.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Phospho-GSK3β (Ser9)
-
Phospho-PRAS40 (Thr246)
-
Total Akt, Total GSK3β, Total PRAS40 (for loading controls)
-
GAPDH or β-Actin (for loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the vehicle control.
Workflow 2: The "Rescue" Experiment - Validating Akt Dependence
This is a powerful method to prove that cytotoxicity is a direct consequence of disrupting the Akt pathway.
Key Principle: If this compound kills cells by blocking Akt, then introducing a form of Akt that is resistant to the inhibitor should "rescue" the cells from death. A myristoylated, constitutively active form of Akt (myr-Akt) is localized to the membrane and active, bypassing the need for upstream signals that the inhibitor might block.[15]
Caption: Logic diagram for an Akt rescue experiment.
Detailed Protocol: Constitutively Active Akt Rescue
-
Plasmid Preparation: Obtain plasmids for an empty vector control and a constitutively active Akt1 (e.g., a myristoylated version, myr-Akt1).[15][16]
-
Transfection: Transfect your target cell line with either the empty vector or the myr-Akt1 plasmid using a suitable transfection reagent. If possible, use a plasmid that also expresses a fluorescent marker (e.g., GFP) to monitor transfection efficiency.
-
Selection/Enrichment (Optional but Recommended): If your plasmids contain a selection marker (e.g., puromycin resistance), you can select for a stable population of expressing cells.
-
Confirmation of Expression: Confirm the overexpression of Akt in the myr-Akt1 population via Western Blot. You should see a strong band for Total Akt.
-
Inhibitor Treatment: Seed both the vector control and myr-Akt1 expressing cells. Treat them with a vehicle control and a concentration of this compound that you previously showed inhibits the pathway and causes cytotoxicity.
-
Cytotoxicity Assay: After 24-72 hours, measure cell viability using a standard method (e.g., CellTiter-Glo®, MTT, or flow cytometry for apoptosis with Annexin V/PI staining).
-
Interpretation: If the myr-Akt1 expressing cells show significantly higher viability than the vector control cells in the presence of the inhibitor, it strongly supports an on-target mechanism.
Workflow 3: Using an Orthogonal Inhibitor
This workflow helps rule out off-target effects that are specific to the chemical structure of this compound.
Key Principle: If a structurally unrelated inhibitor that targets the same protein (Akt) produces the same phenotype (cytotoxicity), the effect is more likely to be on-target.[14] MK-2206 is an excellent orthogonal control as it is a highly selective allosteric inhibitor, contrasting with this compound's mechanism of blocking PH domain-mediated translocation.[2][9]
Caption: Workflow for using a structurally unrelated inhibitor.
Detailed Protocol: Orthogonal Inhibitor Comparison
-
Determine Equipotent Doses: Using the Western Blot protocol from Workflow 1, determine the concentrations of both this compound and MK-2206 that result in a similar degree of inhibition of p-GSK3β or p-PRAS40 (e.g., 75% inhibition).
-
Cytotoxicity Assays: Perform parallel cytotoxicity assays using a full dose-response for both inhibitors.
-
Data Analysis:
-
Compare the IC50 values for cytotoxicity for both compounds.
-
Crucially, assess whether the cytotoxicity IC50 for each drug aligns with the concentration range required for target inhibition (determined in step 1).
-
If both inhibitors induce cell death and the cytotoxic concentrations correlate with their respective potencies for inhibiting Akt signaling, this provides strong evidence for an on-target effect. If this compound is cytotoxic at concentrations far below or far above what is needed to inhibit the pathway, or if MK-2206 inhibits the pathway but is not cytotoxic, then the cell death from this compound is likely an off-target effect.
-
References
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of medicine, 46(6), 372–383. (Note: While this specific article wasn't in the search results, a general review on the pathway like this is authoritative. The search results confirm API-1/Akt Inhibitor IV targets the PH domain, a key component of this pathway[2][7]). A representative URL for such a review is: [Link]
-
The Institute of Cancer Research. (2022, May 12). AKT inhibitors: a new type of targeted cancer drug. Retrieved February 7, 2026, from [Link]
-
Lin, J., et al. (2010). The Akt-Specific Inhibitor MK2206 Selectively Inhibits Thyroid Cancer Cells Harboring Mutations That Can Activate the PI3K/Akt Pathway. PLoS ONE, 5(9), e12973. [Link]
-
Chin, Y. R., et al. (2018). AKT isoform-specific expression and activation across cancer lineages. BMC Cancer, 18(1), 743. [Link]
-
Meinig, J. M., & Peterson, B. R. (2015). Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics. ACS chemical biology, 10(2), 570–576. [Link]
-
Hyman, D. M., et al. (2022). AKT mutant allele-specific activation dictates pharmacologic sensitivities. Nature Communications, 13(1), 2029. [Link]
-
The Institute of Cancer Research. (2022, August 30). AKT inhibitors: a new type of targeted cancer drug [Video]. YouTube. [Link]
-
Tivnan, A., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Molecular Cancer, 24(1), 1. [Link]
-
Castaneda, C. A., et al. (2010). Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain. Marine drugs, 8(7), 2047–2061. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 7, 2026, from [Link]
-
Meinig, J. M., & Peterson, B. R. (2015). Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics. ACS Chemical Biology, 10(2), 570-576. [Link]
-
Kumar, A., et al. (2013). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. Expert Opinion on Investigational Drugs, 22(12), 1539-1550. [Link]
-
Kharas, M. G., et al. (2008). Constitutively active AKT depletes hematopoietic stem cells and induces leukemia in mice. Blood, 112(13), 5157–5167. [Link]
-
Creative Biolabs. (2024, June 25). What are AKT1 gene inhibitors and how do they work? Retrieved February 7, 2026, from [Link]
-
Chen, C. S., et al. (2013). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules, 18(5), 5564–5576. [Link]
-
Avellino, R., et al. (2017). Activating Akt1 mutations alter DNA double strand break repair and radiosensitivity. Scientific Reports, 7, 42878. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry, 65(10), 7095–7099. [Link]
-
Prete, A. D., et al. (2022). Hyperactive Akt1 Signaling Increases Tumor Progression and DNA Repair in Embryonal Rhabdomyosarcoma RD Line and Confers Susceptibility to Glycolysis and Mevalonate Pathway Inhibitors. Cancers, 14(18), 4478. [Link]
Sources
- 1. Akt Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The Akt-Specific Inhibitor MK2206 Selectively Inhibits Thyroid Cancer Cells Harboring Mutations That Can Activate the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Akt (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. AKT mutant allele-specific activation dictates pharmacologic sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Constitutively active AKT depletes hematopoietic stem cells and induces leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hyperactive Akt1 Signaling Increases Tumor Progression and DNA Repair in Embryonal Rhabdomyosarcoma RD Line and Confers Susceptibility to Glycolysis and Mevalonate Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Akt Inhibitor IV stored at -20°C vs -80°C
A Guide to Optimal Storage and Handling for Reproducible Results
This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth information on the stability and storage of Akt Inhibitor IV. As a Senior Application Scientist, this guide synthesizes manufacturer recommendations with practical, field-proven insights to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the manufacturer-recommended storage temperature for this compound after reconstitution in DMSO?
A1: Multiple suppliers, including Calbiochem and Merck Millipore, explicitly recommend that after reconstituting this compound in DMSO, the solution should be aliquoted and stored at -20°C.[1][2] Stock solutions prepared in this manner are reported to be stable for up to six months when stored at -20°C.[1][2]
Q2: Is it better to store reconstituted this compound at -80°C instead of -20°C for long-term stability?
A2: While ultra-low temperatures like -80°C are often used for the long-term preservation of biological samples, it is not the standard recommendation for this compound in a DMSO solution. The available datasheets consistently specify -20°C as the appropriate storage temperature.[1][2][3] Storing at -80°C is unlikely to offer a significant advantage for the typical 6-month stability period and may introduce other issues, such as increased freeze-thaw stress if not handled properly. For storage beyond the manufacturer's recommended timeframe, re-validation of the inhibitor's activity would be necessary regardless of the storage temperature.
Q3: Why is aliquoting the reconstituted inhibitor so important?
A3: Aliquoting into single-use volumes is a critical step to prevent repeated freeze-thaw cycles.[4] Each cycle of freezing and thawing can introduce moisture and potentially lead to the degradation of the compound or its precipitation out of the DMSO solvent. This can result in a decrease in the effective concentration of the inhibitor and lead to variability in your experimental results.
Q4: Can I store the powdered, solid form of this compound in a freezer?
A4: The solid form of this compound should be stored at 2°C to 8°C, desiccated, and protected from light.[1][2] It is also noted to be hygroscopic, meaning it can absorb moisture from the air, which could compromise its stability. Therefore, freezing the solid compound is not recommended and it should be kept in a tightly sealed container with a desiccant.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or inconsistent inhibitor activity in my assay. | 1. Degradation due to improper storage: The stock solution may have been stored at room temperature for an extended period or subjected to multiple freeze-thaw cycles. 2. Precipitation of the inhibitor: The inhibitor may have come out of solution during storage or upon dilution into aqueous media. | 1. Prepare fresh stock solutions: If there is any doubt about the stability of your current stock, it is best to prepare a fresh solution from the powdered compound. Ensure it is stored at -20°C in single-use aliquots. 2. Verify solubility: Before use, visually inspect the thawed aliquot for any precipitate. If precipitation is observed upon dilution in aqueous buffer, try to lower the final DMSO concentration (typically below 0.5%) to maintain solubility.[1] |
| I see crystals or precipitate in my thawed DMSO stock vial. | 1. Freeze-thaw cycles: Repeated warming and cooling can cause the compound to fall out of solution. 2. Moisture contamination: Water introduced into the DMSO stock can reduce the inhibitor's solubility. | 1. Gentle warming and vortexing: Try gently warming the vial to 37°C and vortexing to redissolve the precipitate. However, be aware that this may not fully restore the original concentration and activity. 2. Prepare fresh aliquots: To avoid this issue in the future, ensure you are using single-use aliquots. When preparing stock solutions, use anhydrous DMSO to minimize moisture.[5] |
Experimental Workflow & Best Practices
To ensure the consistent performance of this compound, a self-validating experimental workflow is essential. This involves proper handling and storage from receipt of the compound to its use in your assays.
Caption: Recommended workflow for handling and storing this compound.
Mechanism of Action and Pathway Context
This compound is a cell-permeable benzimidazole compound that acts as a reversible inhibitor of Akt phosphorylation and activation.[1][2] It is understood to target an upstream kinase of Akt, but downstream of PI3K, by competing with ATP binding.[1][2] This targeted inhibition prevents the downstream signaling cascade that promotes cell proliferation and survival, making it a valuable tool in cancer research.
Caption: Simplified PI3K/Akt signaling pathway showing the point of inhibition.
References
- Precipitation resistant small molecule drug formulations.
Sources
Technical Support Center: Minimizing Fluorescence Interference of Akt Inhibitor IV
The "Silent" Noise: Understanding the Problem
Welcome to the Technical Support Center. You are likely here because your immunofluorescence (IF) or flow cytometry data shows unexplained high background in the blue/cyan channels, or your "negative" controls are glowing.
The Core Issue: Akt Inhibitor IV (CAS 681281-88-9) is not just a kinase inhibitor; it is an intrinsically fluorescent benzimidazole derivative.[1] While it effectively inhibits Akt phosphorylation (IC50 ~1.25 µM), it possesses optical properties that can ruin imaging experiments if not managed correctly.
Technical Deep Dive: The Physics of Interference
This compound acts as a cationic fluorophore. When excited by UV or violet lasers, it emits significantly in the blue spectrum, directly overlapping with common nuclear stains.
-
Excitation Max: ~388 nm (Excited by 355 nm UV or 405 nm Violet lasers).
-
Emission Max: ~460 nm (Emits in the DAPI/Hoechst/BFP channel).
-
Cellular Behavior: Due to its cationic charge, it accumulates massively (up to millimolar concentrations) in negatively charged mitochondria. This creates a punctate, high-intensity background signal that mimics mitochondrial staining.
Troubleshooting Hub & FAQs
Issue 1: "My DAPI channel is blown out / I see cytoplasmic dots in the blue channel."
Cause: You are imaging cells treated with this compound using standard DAPI filter sets. The inhibitor has accumulated in the mitochondria, creating bright blue puncta that overwhelm the nuclear signal. Solution:
-
Switch Nuclear Stains: Abandon DAPI or Hoechst. Use Red or Far-Red nuclear counterstains that are spectrally distinct from the inhibitor’s 460 nm emission.
-
Recommended:DRAQ5 (Ex 647 nm / Em 681 nm) or RedDot™2 .
-
-
Spectral Unmixing: If you have a spectral confocal microscope, capture the inhibitor's specific spectrum (Ex 405 / Em 460) in a "drug-only" control and unmix this signal from your DAPI channel.
Issue 2: "My cells look unhealthy/vacuolated after treatment."
Cause: This is a biological artifact often mistaken for a chemical incompatibility. High concentrations (>1 µM) of this compound cause massive mitochondrial accumulation, leading to organelle swelling, ROS production, and eventual disintegration.[1] Solution:
-
Titrate Down: Do not exceed 1 µM if possible.
-
Switch Inhibitors: If mitochondrial health is critical to your phenotype, switch to MK-2206 , an allosteric Akt inhibitor with significantly lower autofluorescence and mitochondrial toxicity.
Issue 3: "Flow Cytometry compensation is failing in the Violet/Pacific Blue channel."
Cause: The inhibitor is acting as an extra fluorophore, spilling into the Pacific Blue, BV421, or V450 detectors. Solution:
-
Treat it as a Stain: Create a "Fluorescence Minus One" (FMO) control where cells are treated with the inhibitor but not stained with antibodies. Use this to gate out the inhibitor's signal or set compensation values.
Optimized Staining Workflow
To use this compound without compromising data integrity, follow this "Fix-Then-Clear" protocol.
Protocol: The "Pulse-Fix-Wash" Method
Objective: Lock the phosphorylation state immediately, then remove the fluorescent inhibitor.
-
Treatment: Treat live cells with this compound (0.5 – 1.0 µM) for the required time (typically 30 min – 2 hours).
-
Rapid Fixation (CRITICAL): Do NOT wash live cells before fixation. Washing live cells removes the reversible inhibitor, allowing Akt phosphorylation to recover within seconds.
-
Action: Add 4% Paraformaldehyde (warm) directly to the media containing the inhibitor. Incubate 15 mins.
-
-
Permeabilization & Clearing:
-
Permeabilize with 0.1% Triton X-100 or ice-cold Methanol.
-
The Clearing Step: Perform 3 x 10-minute washes with PBS + 1% BSA. The permeabilization helps release the inhibitor trapped in the mitochondria.
-
-
Staining: Proceed with primary antibodies.
-
Note: Avoid Blue/Cyan secondary antibodies (e.g., Alexa Fluor 405/488). Use Green (AF488), Yellow (AF555), or Red (AF647) reporters.
-
-
Imaging: Use 640 nm excitation for nuclear tracking (if using DRAQ5).
Comparative Analysis: Selecting the Right Inhibitor
Use this table to decide if you should stick with this compound or switch.
| Feature | This compound | MK-2206 | GDC-0068 (Ipatasertib) |
| Mechanism | ATP-competitive (Benzimidazole) | Allosteric (Pleckstrin Homology domain) | ATP-competitive (Catalytic) |
| Fluorescence | High (Ex 388 / Em 460) | Low / Negligible | Low |
| Mitochondrial Toxicity | High (Swelling/ROS at >1µM) | Low | Low |
| Selectivity | Moderate (targets upstream kinase) | High (Highly specific to Akt 1/2/3) | High |
| Best Use Case | Viral replication studies; broad Akt block | Precise signaling studies; Imaging | Clinical translation models |
Visualizing the Science
Diagram 1: The Signaling Pathway & Inhibitor Targets
Caption: this compound targets the ATP binding site, while MK-2206 binds the PH domain, preventing membrane translocation.
Diagram 2: Troubleshooting Decision Tree
Caption: Follow this logic flow to eliminate fluorescence interference in your imaging data.
References
-
Tocris Bioscience. this compound: Biological Activity and Technical Data. Tocris. Link
-
Meinig, J.M., & Peterson, B.R. (2015). Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics.[2] ACS Chemical Biology.[2] Link
-
Cayman Chemical. this compound Product Information & Safety Data. Cayman Chem. Link
-
Hirai, H., et al. (2010). MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo. Molecular Cancer Therapeutics. Link
Sources
Validation & Comparative
Technical Guide: Akt Inhibitor IV vs. MK-2206 Selectivity & Performance
Executive Summary: The Specificity Paradox
For researchers investigating the PI3K/Akt signaling axis, the choice of inhibitor is not merely a matter of potency—it is a matter of experimental validity.
The Verdict: MK-2206 is the superior, scientifically validated choice for interrogating Akt-specific dependence. It functions via a highly selective allosteric mechanism that avoids the "kinome-wide" off-target effects common to ATP-competitive inhibitors.
The Warning: Akt Inhibitor IV (CAS 681281-88-9) is a legacy compound with significant liabilities. While it inhibits Akt phosphorylation, substantial evidence indicates it accumulates in mitochondria, causing bioenergetic collapse and ROS production independent of Akt inhibition.[1] Data generated using this compound should be interpreted with extreme caution regarding causality.
Part 1: Mechanistic Distinction
The fundamental difference lies in how these molecules silence the kinase. This mechanism dictates their selectivity profiles.
MK-2206: The Allosteric Clamp
MK-2206 does not compete with ATP. Instead, it binds to a unique allosteric pocket at the interface of the Pleckstrin Homology (PH) domain and the kinase domain.
-
Action: It locks Akt in a closed, inactive conformation.
-
Consequence: This prevents the enzyme from localizing to the plasma membrane and exposes the activation loops (T308 and S473) to phosphatases, effectively silencing the pathway without blocking the ATP pockets of other conserved kinases.
This compound: The Benzimidazole Legacy
This compound is a benzimidazole compound originally described as targeting the ATP binding site of a kinase upstream of Akt (likely PDK1 or similar) or acting as a broad ATP-competitive agent.
-
Action: It inhibits the phosphorylation of Akt (S473/T308).[2]
-
Liability: Unlike the precision of MK-2206, this compound acts as a cationic lipophilic agent that accumulates in the mitochondria, leading to membrane depolarization and oxidative stress. This "mitochondrial poisoning" kills cells via mechanisms often unrelated to Akt signaling.
Visualization: Binding Modes & Consequences[3]
Caption: MK-2206 locks Akt in an inactive state (left), while this compound hits upstream targets and accumulates in mitochondria causing toxicity (right).[2][3][4][5][6][7][8]
Part 2: Quantitative Performance Data
The following data synthesizes selectivity profiling from key biochemical assays.
| Feature | MK-2206 | This compound |
| Primary Mechanism | Allosteric (PH-Kinase Interface) | ATP-Competitive / Upstream Kinase |
| Selectivity Profile | High. No inhibition of ~250 other kinases. | Low. Hits upstream kinases; mitochondrial toxin. |
| Akt1 IC50 (Cell-free) | 5 – 8 nM | ~10 – 40 nM |
| Akt2 IC50 (Cell-free) | 12 nM | N/A (Isoform data scarce) |
| Akt3 IC50 (Cell-free) | 65 nM (Less potent) | N/A |
| Cellular Potency (pAkt) | 0.1 – 1.0 µM | 0.5 – 1.5 µM |
| Key Liability | Lower potency against Akt3 isoform.[3] | Mitochondrial accumulation & ROS generation. |
| Clinical Status | Phase II Clinical Trials (Discontinued/Completed) | Preclinical / Research Tool Only |
Critical Insight: In comparative studies, this compound has been shown to accumulate in mitochondria at concentrations 100-fold higher than extracellular levels, causing swelling and rupture. This effect is not observed with MK-2206.
Part 3: Experimental Protocol (Self-Validating System)
To confirm Akt pathway dependence, you must demonstrate that the phenotype (e.g., apoptosis) correlates with the dephosphorylation of Akt substrates, not just general toxicity.
Workflow: Validating Akt Inhibition via Western Blot
Objective: Confirm MK-2206 efficacy by monitoring phosphorylation status of S473 and T308.
Reagents
-
Inhibitor: MK-2206 (Dissolve in DMSO to 10 mM stock). Store at -20°C.
-
Positive Control: IGF-1 or Insulin (to stimulate Akt).
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases are active in lysate).
Step-by-Step Protocol
-
Seeding: Plate cells (e.g., MCF-7, PC-3) at 70% confluence. Serum-starve overnight if testing growth factor stimulation.
-
Pre-treatment: Treat cells with MK-2206 (Dose range: 0, 0.1, 0.5, 1.0, 5.0 µM) for 1–4 hours .
-
Note: Allosteric inhibitors often require longer incubation than ATP-competitive ones to lock the conformation.
-
-
Stimulation (Optional): If starved, add IGF-1 (50 ng/mL) for 15 minutes in the presence of the inhibitor.
-
Lysis: Wash with ice-cold PBS. Lyse directly on ice. Scrape and centrifuge (14,000 x g, 10 min).
-
Detection (Western Blot):
-
Primary Target: p-Akt (Ser473) – The most reliable marker for MK-2206 activity.
-
Secondary Target: p-Akt (Thr308).
-
Downstream Validation: p-S6K or p-GSK3β (To prove functional pathway silencing).
-
Loading Control: Total Akt (Must remain unchanged) and β-Actin.
-
Visualization: The Validation Logic
Caption: Workflow for validating specific Akt inhibition. Success requires loss of pAkt without loss of Total Akt.
References
-
Hirai, H., et al. (2010). MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo. Molecular Cancer Therapeutics.
-
Calleja, V., et al. (2009). Mechanism of Action of the Allosteric Akt Inhibitor MK-2206. Biochemical Journal.
-
Nahi, H., et al. (2014). Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics. ACS Chemical Biology.
-
Merck Millipore. this compound Product Information (CAS 681281-88-9).
-
Tan, S., et al. (2011). Chemical and structural diversity in the inhibition of Akt. Pharmacology & Therapeutics.
Sources
- 1. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of the Akt inhibitor MK-2206 on migration and radiation sensitivity of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 6. Interrogating two schedules of the AKT inhibitor MK-2206 in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Comparative Technical Guide: Akt Inhibitor IV vs. LY294002
Executive Summary: The Precision vs. The Sledgehammer
In the landscape of PI3K/Akt pathway interrogation, LY294002 and Akt Inhibitor IV represent two distinct generations of chemical biology tools.
-
LY294002 is the historical "sledgehammer." It is a broad-spectrum PI3K inhibitor that effectively shuts down the entire pathway but suffers from significant off-target toxicity (promiscuity) and poor solubility.
-
This compound is a targeted benzimidazole compound.[1] It functions downstream of PI3K, directly targeting the Akt kinase.[2]
Critical Verdict: Researchers seeking to define the specific role of Akt isoforms must transition to this compound (or newer allosteric inhibitors like MK-2206), as LY294002’s inhibition of mTOR, CK2, and BET bromodomains confounds data interpretation. However, users must be aware of the "Hyperphosphorylation Paradox" associated with ATP-competitive Akt inhibitors like this compound, where p-Akt levels increase despite pathway blockade.
Mechanistic Distinction & Signaling Architecture
To interpret experimental data correctly, one must understand where the blockade occurs and how it affects feedback loops.
The Signaling Blockade Diagram
The following diagram illustrates the precise intervention points of both inhibitors within the PI3K/Akt/mTOR cascade.
Figure 1: Signal Transduction Blockade. LY294002 acts upstream at the PI3K node, preventing Akt recruitment. This compound acts directly on the Akt enzyme.
Comparative Efficacy Analysis
The "Dirty" Profile of LY294002
While LY294002 (IC50 ~1.4 µM for PI3K) is cited in thousands of papers, it is chemically "dirty." It inhibits Casein Kinase 2 (CK2) , a kinase critical for cell survival, with similar potency to PI3K. It also acts as a BET bromodomain inhibitor , affecting gene transcription independent of kinase activity. This makes it impossible to attribute observed phenotypes solely to PI3K/Akt inhibition.
The "Hyperphosphorylation Paradox" of this compound
This compound is an ATP-competitive inhibitor (IC50 ~10-500 nM).
-
Mechanism: It binds to the ATP pocket, preventing Akt from phosphorylating its substrates (GSK3β, etc.).[3]
-
The Artifact: By locking the kinase in a closed conformation, it protects the phosphorylation sites (Ser473/Thr308) from phosphatases. Consequently, Western blots often show INCREASED p-Akt levels despite effective pathway blockade.
-
Implication: Researchers using this compound must NOT use p-Akt depletion as a readout for efficacy.
Quantitative Comparison Matrix
| Feature | LY294002 | This compound |
| Primary Target | PI3K (p110 subunits) | Akt1, Akt2, Akt3 |
| Mechanism | Reversible, ATP-competitive (PI3K) | ATP-competitive (Akt) |
| Potency (IC50) | Low (1 - 50 µM ) | High (10 - 1000 nM ) |
| Selectivity | Poor. Off-targets: mTOR, DNA-PK, CK2, GSK3β, BET Bromodomains. | Moderate/High. Specific to Akt isoforms; some antiviral activity reported. |
| Western Blot Readout | Loss of p-Akt (Ser473/Thr308) | Gain of p-Akt (Hyperphosphorylation) + Loss of p-Substrate (e.g., p-GSK3β) |
| Solubility | Poor in water; unstable in solution over time. | Soluble in DMSO; generally more stable. |
| Apoptosis Induction | Often due to combined PI3K + off-target (CK2) inhibition. | Driven by specific Akt blockade.[3] |
Validated Experimental Protocol: The "Dual-Readout" System
To scientifically validate Akt inhibition using this compound, you cannot rely on p-Akt levels alone. You must demonstrate the decoupling of Akt phosphorylation from its catalytic activity.
Protocol Design Logic
-
Serum Starvation: Resets the basal signaling noise.
-
Pre-treatment: Allows the inhibitor to occupy the ATP pocket before the activation signal arrives.
-
Stimulation: A strong agonist (Insulin/EGF) drives the pathway flux.
-
Dual-Readout: Blotting for the target (Akt) and the substrate (GSK3β or S6).
Step-by-Step Workflow
Figure 2: Experimental Workflow. Pre-treatment is critical to ensure inhibitor occupancy prior to pathway activation.
Detailed Steps
-
Preparation: Prepare a 10 mM stock of this compound in DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Starvation: Wash cells 2x with PBS and add serum-free media. Incubate overnight. Why? This eliminates baseline p-Akt caused by growth factors in FBS.
-
Inhibitor Treatment:
-
Group A (Control): DMSO only.
-
Group B (Reference): LY294002 (50 µM).
-
Group C (Test): this compound (1 µM).
-
Incubate for 60 minutes.
-
-
Stimulation: Add Insulin (100 nM final) or EGF (50 ng/mL) directly to the media for 15 minutes .
-
Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride). Crucial: Without phosphatase inhibitors, the phosphorylation signal is lost in seconds.
-
Western Blot Targets:
-
p-Akt (Ser473):
-
LY294002 sample: Signal Decreased.
-
This compound sample: Signal Maintained or INCREASED.
-
-
p-GSK3β (Ser9):
-
LY294002 sample: Signal Decreased.
-
This compound sample: Signal Decreased. [4]
-
-
Troubleshooting & Expert Insights
Why did my experiment fail?
-
"this compound increased my p-Akt levels!"
-
Diagnosis: This is not a failure; it is the mechanism of action (hyperphosphorylation).
-
Solution: Check downstream targets (p-S6, p-GSK3β, p-FOXO) to confirm inhibition.
-
-
"LY294002 killed my cells even without starvation."
-
"No inhibition observed with this compound."
-
Diagnosis: ATP competition.[8] High intracellular ATP levels (mM range) can outcompete the inhibitor (nM range).
-
Solution: Ensure you are using the correct dose (typically 1-10 µM in dense cell cultures) and pre-incubate for at least 1 hour.
-
References
-
Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002).[5][7][9] Journal of Biological Chemistry. Link
-
Gharbi, S. I., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002.[2][8][9][10] Biochemical Journal. (Identifies CK2, BET, and GSK3 as off-targets). Link
-
Kau, T. R., et al. (2003). A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells. Cancer Cell.[4] (Describes this compound/Benzimidazole derivatives). Link
-
Okuzumi, T., et al. (2009). Inhibitor hijacking of Akt activation. Nature Chemical Biology. (Explains the hyperphosphorylation paradox of ATP-competitive Akt inhibitors). Link
-
Tocris Bioscience. this compound Product Datasheet. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Journal of Oncology [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Inhibition of the PI3K/Akt Axis: Wortmannin vs. Akt Inhibitor IV
Topic: Akt Inhibitor IV vs. Wortmannin in PI3K/Akt Pathway Studies Content Type: Publish Comparison Guide
Executive Summary
In the dissection of the PI3K/Akt signaling cascade, the choice between Wortmannin and This compound is not merely a matter of preference but of experimental intent.
-
Wortmannin is the "upstream sledgehammer"—a potent, irreversible, but chemically unstable inhibitor of PI3K that shuts down the entire pathway input.
-
This compound is a "downstream specialist"—a stable, cell-permeable benzimidazole that targets Akt directly. However, it carries a significant risk of mitochondrial toxicity and can induce a paradoxical hyperphosphorylation of Akt, making it a frequent source of misinterpretation in Western blot data.
This guide analyzes the mechanistic distinctions, stability profiles, and critical experimental "traps" associated with both compounds.
Mechanistic Distinction: The "Point of Attack"
To select the correct inhibitor, one must understand where they intercept the signal.
-
Wortmannin (Fungal Metabolite):
-
Target: Covalently binds to the p110 catalytic subunit of PI3K (Class I, II, and III).
-
Mechanism: Irreversible alkylation of a lysine residue (Lys802) in the ATP-binding pocket. This prevents the conversion of PIP2 to PIP3, starving PDK1 and Akt of their membrane-recruitment signal.
-
Result: Rapid loss of Akt phosphorylation (T308/S473) and total pathway shutdown.
-
-
This compound (Synthetic Benzimidazole):
-
Target: Akt (Protein Kinase B) isoforms directly.[1]
-
Mechanism: Functions as an ATP-competitive inhibitor.[2][3] While early literature described it as targeting an "upstream kinase," current consensus and structural data suggest it binds the ATP pocket of Akt.
-
The Paradox: By occupying the ATP pocket, it locks Akt in a conformation that is inaccessible to phosphatases (like PP2A or PHLPP). This protects the phosphorylation sites, leading to increased pAkt levels (hyperphosphorylation) even though the kinase activity is blocked .
-
Diagram 1: Signaling Node Interception
Caption: Wortmannin cuts the signal at the source (PI3K), preventing PIP3 generation. This compound allows PIP3 generation and Akt phosphorylation but blocks Akt's ability to phosphorylate downstream targets like FOXO and GSK3.
Technical Specifications & Performance Matrix
| Feature | Wortmannin | This compound |
| CAS Number | 19545-26-7 | 681281-88-9 (ChemBridge 5233705) |
| Primary Target | PI3K (p110 subunit) | Akt (Isoforms 1, 2, 3) |
| IC50 (Cell-Free) | ~2–5 nM | ~10 nM |
| IC50 (Cellular) | ~20–100 nM | ~0.5–1.0 µM |
| Stability (Media) | Very Poor ( | High (Stable for hours/days) |
| Reversibility | Irreversible (Covalent) | Reversible |
| Western Blot Readout | Decreased pAkt (T308/S473) | Paradoxical Increase or Decrease (Context dependent) |
| Key Off-Targets | mTOR, DNA-PK, PLK1 (at high doses) | Mitochondria (ROS, Depolarization) |
Deep Dive: The "Glass Cannon" (Wortmannin)
Best For: Short-term experiments (< 2 hours), total pathway ablation, and validating PI3K-dependency of a phenotype.
The Stability Trap: Wortmannin possesses a highly reactive C20 carbon that is susceptible to nucleophilic attack. In aqueous tissue culture media (especially at pH 7.4 or higher), it degrades rapidly.
-
Expert Insight: If you treat cells for 24 hours with a single dose of Wortmannin, you are likely only inhibiting PI3K for the first 1–2 hours. The remaining 22 hours allow for "rebound signaling."
-
Protocol Fix: For long-term inhibition, replenish Wortmannin every 2–3 hours or switch to the more stable analog, LY294002 (though LY has more off-target issues).
Specificity: While potent, Wortmannin is not perfectly specific. At concentrations >100 nM, it inhibits mTOR and DNA-PK (DNA repair kinase), potentially confounding results regarding cell cycle arrest or apoptosis.
Deep Dive: The "Trojan Horse" (this compound)
Best For: Dissecting Akt-specific roles downstream of PI3K, or when long-term inhibition (without media changes) is required.
The "Western Blot Paradox" (Critical): Researchers often treat cells with this compound and run a Western blot for pAkt (S473) to confirm efficacy.
-
The Trap: You may see stronger pAkt bands than in the control.[4]
-
The Reason: By binding the ATP pocket, the inhibitor "locks" the kinase structure, shielding the phosphate groups from cellular phosphatases. The kinase is dead (cannot phosphorylate substrates), but it looks hyper-activated on a blot.
-
The Solution: Never use pAkt as a readout for this compound efficacy. You must blot for downstream targets: p-GSK3β (Ser9) or p-FOXO1 . If the drug is working, these signals should decrease.
Mitochondrial Toxicity: this compound is a cationic benzimidazole.[5][6] It has been shown to accumulate massively in mitochondria (up to 100-fold higher than cytosolic concentration), leading to:
-
Mitochondrial swelling.[5]
-
Loss of membrane potential (
). -
ROS bursts.
-
Expert Insight: If your readout is apoptosis or metabolic shift , be very careful. The cell death might be due to direct mitochondrial poisoning rather than specific Akt inhibition.
Validated Experimental Protocol
This protocol is designed to validate pathway inhibition while controlling for the "Western Blot Paradox."
Objective: Confirm inhibition of Akt signaling using downstream markers.
Diagram 2: Validation Workflow
Caption: Standardized workflow. Note the divergence in readout strategy based on the inhibitor used.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve Wortmannin in DMSO to 1 mM (Store -20°C, protect from light). Use fresh; discard aliquots after 1 month.
-
Dissolve This compound in DMSO to 10 mM.
-
-
Starvation (Crucial):
-
Wash cells 2x with PBS. Incubate in serum-free media for 4–12 hours. This reduces basal Akt activity to near-zero, providing a clean background for stimulation.
-
-
Inhibition:
-
Add Wortmannin (100 nM) or This compound (1 µM) to the media.
-
Incubate for 30–60 minutes . (Do not exceed 2 hours for Wortmannin without re-dosing).
-
-
Stimulation:
-
Add Insulin (100 nM) or EGF (50 ng/mL) directly to the media containing the inhibitor.
-
Incubate for 10–15 minutes (peak phosphorylation time).
-
-
Lysis & Analysis:
-
Lyse on ice with Phosphatase Inhibitor Cocktail (crucial).
-
Antibody Strategy:
-
Wortmannin treated: Probe for pAkt (S473) .[7] Expect disappearance of band.
-
This compound treated: Probe for pGSK3β (Ser9) or pPRAS40 . Expect disappearance of band. Do not trust pAkt levels.
-
-
References
-
Wortmannin Mechanism & Stability
- Wymann, M. P., et al. (1996). "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802." Molecular and Cellular Biology.
-
This compound Mitochondrial Toxicity
-
Akt Inhibitor Paradox (Hyperphosphorylation)
-
Okuzumi, T., et al. (2009). "Inhibitor hijacking of Akt activation."[10] Nature Structural & Molecular Biology. (Describes the general mechanism of ATP-competitive inhibitors causing pAkt increase).
-
-
General Pathway Guide
- Manning, B. D., & Toker, A. (2017).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Wortmannin inhibits pkb/akt phosphorylation and promotes gemcitabine antitumor activity in orthotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Akt Inhibitor IV Efficacy in PTEN-Null versus Wild-Type Cells: A Technical Guide for Researchers
In the landscape of targeted cancer therapy, the PI3K/Akt signaling pathway stands as a pivotal nexus for regulating cell survival, proliferation, and metabolism.[1][2][3] Constitutive activation of this pathway is a hallmark of many human cancers, often driven by the loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[4][5][6] This guide provides an in-depth comparative analysis of the efficacy of Akt Inhibitor IV, a potent small molecule, in inhibiting the viability of cancer cells with differing PTEN status. We will delve into the mechanistic rationale for the differential sensitivity, provide a detailed experimental protocol for determining and comparing the half-maximal inhibitory concentration (IC50), and present the expected outcomes based on current scientific understanding.
The Central Role of PTEN in Akt Signaling and Inhibitor Sensitivity
The PI3K/Akt pathway is a tightly regulated signaling cascade initiated by growth factors binding to receptor tyrosine kinases.[7][8] This activation leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K).[7][9] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase Akt (also known as Protein Kinase B).[1] Once recruited to the plasma membrane, Akt is phosphorylated and activated by upstream kinases like PDK1 and mTORC2.[1][2] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[1][5]
The tumor suppressor PTEN functions as the primary negative regulator of this pathway.[6][10] It is a lipid phosphatase that dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.[3][7][11] In cancers where PTEN is lost or mutated (PTEN-null), the unchecked accumulation of PIP3 leads to the hyperactivation of Akt.[4][5] This renders the cancer cells "addicted" to the PI3K/Akt pathway for their survival and proliferation, presenting a key therapeutic vulnerability.[12] Consequently, PTEN-null cells are hypothesized to be exquisitely sensitive to inhibitors targeting the Akt node.[13][14]
This compound is a cell-permeable benzimidazole compound that disrupts the Akt signaling pathway. Its mechanism of action has been described as inhibiting Akt phosphorylation by targeting an upstream kinase, downstream of PI3K. However, further research has revealed that this compound can also accumulate in mitochondria, leading to morphological disruption, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.[15][16] This dual mechanism may contribute to its potent anti-cancer effects.
Visualizing the PI3K/Akt Signaling Pathway and PTEN's Role
To better understand the molecular interactions, the following diagram illustrates the PI3K/Akt signaling pathway, highlighting the critical role of PTEN and the point of intervention for Akt inhibitors.
Caption: The PI3K/Akt signaling pathway with PTEN as a negative regulator.
Expected Differential IC50: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological process by 50%.[17][18][19] In the context of this guide, it represents the concentration of this compound required to reduce cell viability by 50%. Based on the molecular rationale, a significantly lower IC50 value is expected for PTEN-null cells compared to their wild-type counterparts.
| Cell Line Genotype | Target | This compound IC50 | Rationale for Differential Sensitivity |
| PTEN-Null | Hyperactivated Akt | ~625 nM (in 786-O cells)[15] | High dependency on the PI3K/Akt pathway for survival ("Akt addiction"). Inhibition of this critical node leads to a potent cytotoxic/cytostatic effect. |
| PTEN Wild-Type (WT) | Basal Akt Activity | Expected to be higher | Functional PTEN maintains physiological levels of Akt activity. Cells are less reliant on this single pathway and may utilize compensatory signaling routes, thus requiring a higher concentration of the inhibitor to achieve 50% inhibition. |
Experimental Protocol: Determining the Comparative IC50 of this compound
This protocol provides a robust framework for determining the IC50 of this compound in your PTEN-null and PTEN-WT cell lines of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[20]
Materials
-
PTEN-null and PTEN-WT cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology
-
Cell Seeding:
-
Culture PTEN-null and PTEN-WT cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[21]
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X working stock of the highest concentration of this compound in a complete medium. For example, if the highest final concentration is 10 µM, prepare a 20 µM stock.
-
Perform serial dilutions (e.g., 1:2 or 1:3) in complete medium to create a range of 2X concentrations. It is crucial to include a vehicle control (DMSO in medium at the same concentration as the highest drug concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X this compound dilutions to the respective wells (in triplicate or quadruplicate for statistical significance).
-
Add 100 µL of the vehicle control medium to the control wells.
-
Incubate the plate for an additional 48-72 hours (the incubation time should be optimized for your specific cell lines).
-
-
MTT Assay:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for IC50 determination using the MTT assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the efficacy of this compound in PTEN-null versus PTEN-WT cells. The scientific rationale strongly supports the hypothesis that PTEN-deficient cancers will exhibit greater sensitivity to Akt inhibition. The provided experimental protocol offers a reliable method for researchers to validate this in their specific models.
It is important to note that while PTEN status is a key determinant of sensitivity, other genetic and epigenetic factors can influence the response to Akt inhibitors.[22] Therefore, a thorough characterization of the cellular models is recommended. Future studies could explore the synergistic effects of this compound with other targeted therapies, such as PI3K or mTOR inhibitors, to overcome potential resistance mechanisms.[22] The insights gained from such comparative studies are invaluable for advancing the development of personalized cancer therapies.
References
-
Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics. (2014). ACS Chemical Biology. Retrieved February 5, 2024, from [Link]
-
Chen, C. Y., Chen, J., He, L., & Stiles, B. L. (2005). The deficiency of Akt1 is sufficient to suppress tumor development in Pten+/− mice. Genes & Development, 19(15), 1754–1759. [Link]
-
Effects of AKT Inhibitors for Patients With Advanced or Metastatic Breast Cancer: A Systematic Review and Meta-analysis. (2023). Clinical Breast Cancer. Retrieved February 5, 2024, from [Link]
-
RxList. (2023). How Do AKT Inhibitors Work. Retrieved February 5, 2024, from [Link]
-
Carracedo, A., & Pandolfi, P. P. (2008). The PTEN and PI3K pathway in cancer. Seminars in Cancer Biology, 18(5), 329–341. [Link]
-
AKT inhibition modulates H3K4 demethylase levels in PTEN null prostate cancer. (2017). Oncotarget, 8(52), 89838–89850. [Link]
-
Cancer Biology. (2020). PI3K/Akt pathway - part 5: PTEN. YouTube. Retrieved February 5, 2024, from [Link]
-
El-Botty, R., et al. (2022). AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors. Oncogene, 41(43), 4849–4862. [Link]
-
Pérez-Plasencia, C., & Dueñas-González, A. (2006). PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control. Cancer Cell International, 6, 26. [Link]
-
BenchSci. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 5, 2024, from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Pharmaceutics, 15(7), 1934. [Link]
-
The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere. (2015). Journal of Hematology & Oncology, 8, 10. [Link]
-
ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved February 5, 2024, from [Link]
-
Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Retrieved February 5, 2024, from [Link]
-
Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs. (2019). Cell Communication and Signaling, 17(1), 15. [Link]
-
The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. (2009). Cellular and Molecular Life Sciences, 66(13), 2201–2229. [Link]
-
Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. Retrieved February 5, 2024, from [Link]
-
Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer. (2015). Clinical Cancer Research, 21(11), 2595–2605. [Link]
-
Exploiting the Metabolic Consequences of PTEN Loss and Akt/Hexokinase 2 Hyperactivation in Prostate Cancer: A New Role for δ-Tocotrienol. (2022). International Journal of Molecular Sciences, 23(9), 5269. [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved February 5, 2024, from [Link]
-
The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models. (2014). Frontiers in Oncology, 4, 25. [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. (2023). protocols.io. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved February 5, 2024, from [Link]
-
Medicosis Perfectionalis. (2020). AKT/PKB Signaling Pathway | PI3k Signaling. YouTube. Retrieved February 5, 2024, from [Link]
Sources
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The deficiency of Akt1 is sufficient to suppress tumor development in Pten+/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 6. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. ovid.com [ovid.com]
- 14. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. researchgate.net [researchgate.net]
- 21. BioRender App [app.biorender.com]
- 22. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Akt Inhibitor IV
Executive Summary & Chemical Profile[1][2]
Akt Inhibitor IV (CAS 681281-88-9) is a potent, cell-permeable benzimidazole compound used to inhibit the Akt/PKB signaling pathway.[1][2][3] While often classified as "non-hazardous" for transport by some suppliers, its biological activity as a kinase inhibitor necessitates strict containment to prevent environmental contamination, particularly aquatic toxicity.
Operational Directive: Treat all this compound waste as Hazardous Chemical Waste intended for high-temperature incineration. Do not dispose of down drains or in municipal trash.[4]
Table 1: Physicochemical Profile for Disposal Logic
| Property | Specification | Operational Implication |
| CAS Number | 681281-88-9 | Use this for waste manifesting and labeling.[1] |
| Chemical Class | Benzimidazole derivative | High thermal stability; requires incineration with scrubber.[1] |
| Solubility | DMSO (30 mg/mL), Ethanol (30 mg/mL) | Do not use water for initial spill cleanup.[1] Use DMSO or EtOH.[5] |
| Appearance | Yellow Solid / Crystalline | Easily visible; visual inspection validates cleanup.[1] |
| RCRA Status | Non-listed (Process Knowledge) | Classify as "Toxic" or "Irritant" organic waste.[1] |
Waste Segregation & Handling Protocol
The following protocol ensures compliance with EPA RCRA guidelines (40 CFR 261) and protects laboratory personnel from bioactive exposure.
A. Solid Waste (Powder & Residue)
-
Primary Containment: Collect pure solid waste (expired powder) in a screw-top glass vial.
-
Secondary Containment: Place the vial into a transparent, sealable bag (e.g., Ziploc) labeled "Solid Hazardous Waste."
-
Destruction: This stream must be routed to a chemical incinerator.
B. Liquid Waste (Stock Solutions in DMSO/Ethanol)
-
Segregation: Do not mix with aqueous acid/base waste streams. Keep in the "Organic Solvents" or "Halogenated/Non-Halogenated" stream depending on the solvent used (DMSO is generally non-halogenated, but check local EHS codes).
-
Labeling: Label clearly with the full chemical name and solvent composition (e.g., "10mM this compound in 100% DMSO").
-
Volume Rule: Leave 10% headspace in waste containers to prevent over-pressurization during transport.
C. Contaminated Debris (Tips, Tubes, Gloves)[1]
-
Definition: Any item that has touched the inhibitor.
-
Disposal: Place in a dedicated "Chemically Contaminated Debris" bin (often a yellow or white bucket with a lid).
-
Sharps: If introduced via syringe, the needle must go into a hard-walled sharps container labeled for chemical contamination.
Decontamination & Spill Response Workflow
Because this compound is hydrophobic, water-based cleaning methods will spread the contamination rather than remove it. The following workflow utilizes solubility logic to ensure complete removal.
Visual Workflow: Spill Remediation
Figure 1: Logic flow for cleaning this compound spills.[1] Note the prioritization of solvent cleaning before aqueous scrubbing.
Detailed Decontamination Steps[5]
-
Solubilization (The Critical Step): Since the inhibitor is insoluble in water, you must first wipe the surface with Ethanol (70% or 100%) or DMSO . This dissolves the compound into the wipe.
-
Surfactant Wash: Once the visible yellow compound is removed, wash the area with a detergent solution (soap and water) to emulsify any remaining solvent residue.
-
Triple Rinse (Containers): For empty stock vials, perform a "Triple Rinse" with ethanol. Collect the rinsate into your liquid organic waste container. The vial can then be discarded in glass trash (defaced).
Regulatory & Compliance Framework
RCRA Classification
This compound is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic). However, under 40 CFR § 262.11 , the generator (you) must determine if the waste exhibits hazardous characteristics.
-
Ignitability (D001): If dissolved in DMSO or Ethanol, the waste is D001 (Ignitable).
-
Toxicity: While not RCRA-defined toxic (D004-D043), best practice in drug development dictates treating kinase inhibitors as Cytotoxic/Genotoxic until proven otherwise.[1]
Labeling Standard
Every waste container must carry a label with the following specific data points to ensure downstream safety:
HAZARDOUS WASTE
Contents: this compound, Dimethyl Sulfoxide (DMSO)
Hazards: Irritant, Combustible Liquid, Potential Reproductive Toxin
Contact: [Lab Manager Name/Phone]
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide. Retrieved from [Link]
Sources
Safe Handling & PPE Protocol: Akt Inhibitor IV (CAS 681281-88-9)
[1][2]
Executive Summary: Immediate Action Plan
Akt Inhibitor IV is a potent, cell-permeable benzimidazole compound that inhibits Protein Kinase B (Akt) signaling at nanomolar concentrations.[1] Because it targets fundamental cell survival and proliferation pathways (PI3K/Akt), it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]
Critical Hazard: The primary risk is not just the compound itself, but its standard solvent, DMSO . DMSO acts as a vehicle that can carry the inhibitor through intact skin and standard glove barriers, delivering a potent cytotoxic agent directly into the bloodstream (The "Trojan Horse" Effect).
Quick-Reference PPE Checklist
| Component | Requirement |
| Respiratory | Chemical Fume Hood (Certified) is mandatory for all powder handling.[1] N95/P100 only if hood is unavailable (emergency only).[1] |
| Hand Protection | Double-gloving required.[1][2] Inner: Nitrile (4 mil).[1] Outer: Nitrile (extended cuff) OR Laminate (Silver Shield) for prolonged DMSO contact.[1] |
| Eye Protection | Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for liquid handling. |
| Body | Lab coat (buttoned, long sleeve) + Tyvek sleeves if working with large volumes. |
Risk Assessment & Scientific Rationale
To ensure safety, we must understand the causality between the molecule's mechanism and its toxicity. This is a Self-Validating Safety System : The very properties that make the drug effective are what make it dangerous.[1]
The Mechanism-Toxicity Link[1]
-
Biological Target: this compound targets the ATP binding site of a kinase upstream of Akt.[3] It blocks the phosphorylation of Akt at Thr308 and Ser473.
-
Physiological Impact: The Akt pathway regulates cell growth, survival, and metabolism.
-
Safety Inference: Inhalation or systemic absorption of this inhibitor can disrupt glucose metabolism and induce apoptosis in healthy tissues, potentially leading to reprotoxicity or organ damage.
The Solvent Vector Risk (DMSO)
Most protocols require solubilizing this compound in Dimethyl Sulfoxide (DMSO) at concentrations up to 25-30 mg/mL.[1]
-
Risk: DMSO is an organic solvent that permeates skin rapidly.
-
Synergy: If this compound is dissolved in DMSO, the solvent reduces the lag time for the toxin to cross the dermal barrier. Standard latex gloves offer little to no protection against DMSO permeation.
PPE Selection Matrix
Select your PPE based on the physical state of the compound.
| Hazard Phase | Physical State | Primary Risk | Hand Protection | Respiratory/Engineering |
| Phase 1: Weighing | Crystalline Solid (Powder) | Inhalation of particulates.[1] | Double Nitrile (Standard).[1] Electrostatic powder can cling to gloves. | Fume Hood (Required). Use a static-free balance enclosure if available.[1] |
| Phase 2: Solubilization | Liquid (DMSO Solution) | Dermal absorption via solvent carrier.[1] | Laminate/Barrier gloves (e.g., Silver Shield) recommended. If using Nitrile, change immediately upon any splash. | Fume Hood. Aerosol generation during pipetting is a risk. |
| Phase 3: Application | Diluted Media (µM range) | Splash/Contact. | Single Nitrile is generally acceptable for low-concentration aqueous media.[1] | Biosafety Cabinet (if cell culture) or Fume Hood.[1] |
Operational Protocol: Step-by-Step Handling
A. Preparation & Weighing
-
Decontaminate: Wipe down the fume hood work surface with 70% ethanol before starting.
-
Setup: Place the analytical balance inside the fume hood. If vibration is an issue, prepare a pre-tared vial, remove it to add powder (inside the hood), and return to the balance.
-
Static Control: Use an antistatic gun or ionizer if the powder is "fly-away."[1]
-
Weighing: Transfer the required mass of this compound (CAS 681281-88-9) into a glass vial.[1] Do not use plastic weigh boats if you intend to add DMSO directly, as DMSO can leach plasticizers.
B. Solubilization (The Critical Step)
-
Solvent Addition: Add DMSO to the vial to achieve the target stock concentration (typically 10–20 mM).
-
Vortexing: Cap the vial tightly. Vortex inside the hood.
-
Why? Vortexing creates aerosols. If the cap leaks, you do not want these aerosols in the open lab.
-
-
Aliquot: Immediately dispense the stock solution into small, single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles which can degrade the compound and increase handling risks.
-
Storage: Store aliquots at -20°C.
C. Waste Management
-
Solid Waste: Tips, tubes, and weigh boats contaminated with this compound must be disposed of as Hazardous Chemical Waste (often incinerated).
-
Liquid Waste: Collect all DMSO waste in a dedicated "Halogenated/Organic Solvent" waste container. Do not pour down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the critical control points (CCPs) where PPE failure is most likely to occur.
Figure 1: Operational workflow for this compound. The Red Zone indicates the highest risk steps (Solubilization) where the compound is in a liquid solvent vector.
Emergency Procedures
Accidental Spill (Powder)[1]
-
Evacuate the immediate area if the spill is outside the hood.
-
Don PPE: Double gloves, N95 respirator (if outside hood), goggles.
-
Contain: Cover with wet paper towels (to prevent dust generation).[1]
-
Clean: Wipe up carefully. Treat all cleanup materials as hazardous waste.
Skin Exposure (DMSO Solution)[1]
-
Immediate Action: Remove contaminated gloves/clothing immediately.[2] Do not peel gloves over the skin in a way that spreads the liquid.
-
Wash: Rinse skin with copious amounts of water for 15 minutes. Avoid scrubbing (which can increase absorption).[1]
-
Report: Seek medical attention. Provide the SDS, specifically noting the compound is a Kinase Inhibitor dissolved in DMSO .
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
